Product packaging for 9-Decynoic acid, 10-bromo-(Cat. No.:CAS No. 10499-85-1)

9-Decynoic acid, 10-bromo-

Cat. No.: B15489179
CAS No.: 10499-85-1
M. Wt: 247.13 g/mol
InChI Key: UCQZZLSTGXYNTI-UHFFFAOYSA-N
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Description

9-Decynoic acid, 10-bromo- is a useful research compound. Its molecular formula is C10H15BrO2 and its molecular weight is 247.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Decynoic acid, 10-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Decynoic acid, 10-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BrO2 B15489179 9-Decynoic acid, 10-bromo- CAS No. 10499-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-bromodec-9-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-6,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQZZLSTGXYNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC#CBr)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463065
Record name 9-Decynoic acid, 10-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10499-85-1
Record name 9-Decynoic acid, 10-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 10-bromo-9-decynoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-bromo-9-decynoic acid is a specialized fatty acid derivative that, while not extensively documented in publicly available literature, holds potential for various applications in research and development, particularly in the synthesis of novel bioactive molecules and functionalized materials. Its structure combines a terminal bromoalkyne with a medium-chain carboxylic acid, offering a unique combination of reactive functional groups. This guide provides a comprehensive overview of its predicted properties, a detailed hypothetical synthesis protocol, and an exploration of its potential biological relevance based on related compounds.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

Property9-Decynoic Acid (Precursor)10-bromo-9-decynoic acid (Predicted)Data Source
Molecular Formula C₁₀H₁₆O₂C₁₀H₁₅BrO₂[1][2]
Molecular Weight 168.23 g/mol 247.13 g/mol [1][2]
Appearance Not specifiedPredicted to be a solid or oil-
Melting Point Not specifiedPredicted to be higher than precursor-
Boiling Point Not specifiedPredicted to be significantly higher than precursor-
Solubility Not specifiedPredicted to be soluble in organic solvents (e.g., DCM, THF, ether) and sparingly soluble in water-

Table 2: Spectroscopic Data (Predicted)

SpectroscopyPredicted Chemical Shifts / Bands for 10-bromo-9-decynoic acid
¹H NMR (CDCl₃) δ 4.1-4.2 (t, 2H, -CH₂-Br), 2.3-2.4 (t, 2H, -CH₂-COOH), 1.2-1.8 (m, 10H, aliphatic protons), 10-12 (br s, 1H, -COOH)
¹³C NMR (CDCl₃) δ 179-181 (-COOH), 80-82 (-C≡C-Br), 38-40 (-C≡C-Br), 33-35 (-CH₂-COOH), 22-30 (aliphatic carbons)
IR (Infrared) ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~2930, 2850 cm⁻¹ (C-H stretch), ~2200 cm⁻¹ (C≡C stretch, weak), ~1710 cm⁻¹ (C=O stretch)
Mass Spec (MS) Molecular ion peak (M+) at m/z 246 and 248 (due to bromine isotopes), with characteristic fragmentation pattern of a fatty acid.

Experimental Protocols

As 10-bromo-9-decynoic acid is not commercially available, a synthetic route from 9-decynoic acid is necessary. The following protocol describes a plausible method for its synthesis via bromination of the terminal alkyne.

Synthesis of 10-bromo-9-decynoic acid from 9-Decynoic Acid

Materials:

  • 9-Decynoic acid

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 9-decynoic acid (1 equivalent) in acetone.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.1 equivalents) followed by a catalytic amount of silver nitrate (AgNO₃) (0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure 10-bromo-9-decynoic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Signaling Pathways and Logical Relationships

The primary utility of 10-bromo-9-decynoic acid in a biological context is as a synthetic building block. The terminal bromoalkyne is a versatile functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for its conjugation to a wide variety of molecules, including fluorescent dyes, biotin tags, or drug molecules. The carboxylic acid moiety provides a handle for further chemical modifications or for anchoring to biological targets.

Synthesis_Workflow cluster_synthesis Synthesis of 10-bromo-9-decynoic acid cluster_application Potential Applications 9-Decynoic_acid 9-Decynoic Acid Reaction Bromination (NBS, AgNO₃, Acetone) 9-Decynoic_acid->Reaction Crude_Product Crude 10-bromo-9-decynoic acid Reaction->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure 10-bromo-9-decynoic acid Purification->Final_Product Functionalization Further Chemical Modification (e.g., Esterification) Final_Product->Functionalization Click_Chemistry Click Chemistry (e.g., CuAAC with Azides) Final_Product->Click_Chemistry Bioactive_Molecules Synthesis of Bioactive Molecules Functionalization->Bioactive_Molecules Click_Chemistry->Bioactive_Molecules Material_Science Functionalized Materials Click_Chemistry->Material_Science

Caption: Synthetic workflow for 10-bromo-9-decynoic acid and its potential applications.

Biological Properties and Potential Applications

Direct studies on the biological activity of 10-bromo-9-decynoic acid are not available. However, insights can be drawn from related compounds, such as brominated fatty acids found in brominated vegetable oil (BVO).

Studies on BVO have indicated that the consumption of brominated fatty acids can lead to their accumulation in fatty tissues and organs.[3] Animal studies have suggested potential adverse health effects associated with high levels of BVO, including impacts on the thyroid.[2][3] It is important to note that these effects are observed with chronic exposure to a mixture of brominated triglycerides and may not be directly translatable to the acute effects of a single, purified brominated fatty acid like 10-bromo-9-decynoic acid.

The primary potential for 10-bromo-9-decynoic acid in a research and drug development context lies in its utility as a chemical probe or a building block for more complex molecules. The bromoalkyne functionality is particularly valuable for bioconjugation, enabling the attachment of this lipid moiety to proteins, peptides, or other biomolecules to study lipid-protein interactions or to deliver a payload to a specific cellular location.

Conclusion

10-bromo-9-decynoic acid represents a promising, albeit understudied, chemical entity. Its synthesis from readily available 9-decynoic acid appears feasible through established bromination protocols. The predicted chemical and physical properties, along with its versatile reactive handles, make it a valuable tool for chemical biologists and medicinal chemists. While its intrinsic biological activity is unknown and caution is warranted based on data from other brominated lipids, its primary potential lies in its application as a versatile building block for the synthesis of novel probes and therapeutics. Further research is needed to fully characterize this compound and explore its potential applications.

References

In-depth Technical Guide: 9-Decynoic acid, 10-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the chemical properties, synthesis, and biological significance of 9-Decynoic acid, 10-bromo- for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

Initial searches for the specific compound, 9-Decynoic acid, 10-bromo-, did not yield a dedicated CAS (Chemical Abstracts Service) number. This suggests that this particular molecule may be a novel or less-characterized compound. However, a structurally similar compound, 11-Bromo-undec-10-ynoic acid , is documented with the CAS Number: 13030-63-2 . This guide will proceed with available information on related bromoalkynoic acids, drawing parallels where appropriate, while acknowledging the data gap for the precise target molecule.

For related compounds, the presence of both a terminal alkyne and a terminal bromine atom on a fatty acid chain bestows unique chemical reactivity. The triple bond can participate in various addition reactions, while the bromine atom is a good leaving group, making it susceptible to nucleophilic substitution. These features make such compounds versatile building blocks in organic synthesis.

Table 1: Physicochemical Properties of Related Bromoalkynoic Acids

PropertyValueReference Compound
Molecular FormulaC11H17BrO211-Bromo-undec-10-ynoic acid
CAS Number13030-63-211-Bromo-undec-10-ynoic acid
StructureBr-CH2-C≡C-(CH2)7-COOH11-Bromo-undec-10-ynoic acid

Synthesis and Experimental Protocols

The synthesis of terminal bromoalkynoic acids can be achieved through various established methodologies in organic chemistry. A general and effective approach involves the use of a commercially available shorter-chain ω-haloalkyne which is then coupled with a suitable carboxyl-containing fragment.

A plausible synthetic pathway for a compound like 9-Decynoic acid, 10-bromo- would likely follow a multi-step sequence. One such refined five-step method, known as the Ahmad-Strong synthesis, has been successfully employed for preparing various pentadecynoic acids and could be adapted for this purpose.[1]

General Experimental Workflow for the Synthesis of Bromoalkynoic Acids

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Chain Elongation cluster_3 Step 4: Introduction of Bromine cluster_4 Step 5: Purification A Commercially available ω-haloalkyne C Grignard formation or other organometallic coupling A->C B Carboxylic acid with a terminal double bond B->C D Reaction with a dihaloalkane C->D E Halogen exchange reaction or radical bromination D->E F Column chromatography (e.g., on silicic acid) E->F

Caption: Generalized workflow for bromoalkynoic acid synthesis.

Biological Activity and Potential Applications

While specific biological data for 9-Decynoic acid, 10-bromo- is unavailable, the broader class of brominated organic compounds and fatty acid derivatives exhibits a wide range of biological activities. The incorporation of bromine can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacological properties.

Studies on various brominated compounds have revealed potential applications in several therapeutic areas:

  • Antimicrobial Activity: Brominated phenols and other related structures have demonstrated activity against various pathogenic organisms, including both Gram-positive and Gram-negative bacteria.[2] The presence of a bromo-functional group can contribute to the disruption of microbial cell membranes or interference with essential enzymatic processes.

  • Anticancer and Antiproliferative Effects: Certain natural and synthetic brominated compounds have shown remarkable anti-tumoral and anti-inflammatory properties in both in vitro and in vivo studies.[3] For instance, the stereochemistry of brominated compounds like 3-Br-acivicin has been shown to be crucial for their antimalarial activity, highlighting the importance of specific structural features for biological efficacy.[4]

  • Enzyme Inhibition: The reactivity of the functional groups in bromoalkynoic acids makes them potential candidates for enzyme inhibitors. The alkyne moiety can act as a "warhead" for covalent modification of enzyme active sites, while the overall structure can be tailored for specific binding pockets.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a bioactive bromoalkynoic acid is presented below. This is a generalized representation and would require experimental validation for any specific compound.

G Bromoalkynoic Acid Bromoalkynoic Acid Cell Membrane Receptor Cell Membrane Receptor Bromoalkynoic Acid->Cell Membrane Receptor Binding Second Messenger Cascade Second Messenger Cascade Cell Membrane Receptor->Second Messenger Cascade Activation Kinase Activation Kinase Activation Second Messenger Cascade->Kinase Activation Transcription Factor Modulation Transcription Factor Modulation Kinase Activation->Transcription Factor Modulation Cellular Response Cellular Response Transcription Factor Modulation->Cellular Response e.g., Apoptosis, Proliferation Change

Caption: Hypothetical cell signaling pathway modulation.

Conclusion and Future Directions

While "9-Decynoic acid, 10-bromo-" remains an uncharacterized compound based on publicly available data, its structural features suggest it could be a valuable tool in chemical biology and drug discovery. The synthesis of this and other novel bromoalkynoic acids, followed by comprehensive biological screening, is a promising avenue for future research. Elucidating the specific cellular targets and mechanisms of action of such compounds could lead to the development of new therapeutic agents with enhanced efficacy and selectivity. Further investigation into the structure-activity relationships of this class of molecules is warranted.

References

An In-depth Technical Guide to 9-Decynoic acid, 10-bromo- for Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling has emerged as a powerful technique for the investigation of dynamic cellular processes. This guide focuses on the application of 9-Decynoic acid, 10-bromo-, a novel terminal alkyne-containing fatty acid analog, for the study of lipid metabolism and protein lipidation. The presence of a terminal alkyne allows for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the visualization and identification of lipid-modified proteins and other biomolecules. The bromo- functionality provides an additional handle for potential synthetic modifications or as a heavy atom for structural studies. This document provides a comprehensive overview of its synthesis, detailed experimental protocols for its use in metabolic labeling, and its potential applications in cellular biology and drug discovery.

Introduction to Metabolic Labeling with Alkyne Probes

Metabolic labeling with bioorthogonal reporters has revolutionized the study of biomolecules in their native environment. This approach utilizes cellular metabolic pathways to incorporate probes with chemical handles, such as azides or alkynes, into nascent biopolymers. These handles are chemically inert within the cellular milieu but can be selectively reacted with exogenous probes for visualization or affinity purification.

Fatty acids are fundamental building blocks for a variety of cellular structures and signaling molecules. The covalent attachment of fatty acids to proteins, known as lipidation, is a critical post-translational modification that governs protein localization, trafficking, and function. Dysregulation of lipid metabolism and protein lipidation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

9-Decynoic acid, 10-bromo- is a synthetic fatty acid analog designed for metabolic labeling studies. Its key features include:

  • A C10 carbon backbone: Mimics natural medium-chain fatty acids.

  • A terminal alkyne group: A bioorthogonal handle for "click chemistry" ligation.

  • A terminal bromine atom: Offers a site for further chemical modification or acts as a heavy atom.

This guide will detail the synthesis and application of this probe for the interrogation of cellular lipid metabolism.

Synthesis of 9-Decynoic acid, 10-bromo-

The synthesis of 9-Decynoic acid, 10-bromo- can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.

Reaction Scheme:

Synthesis cluster_steps Synthetic Steps 1_decyne 1-Decyne dodec_3_yn_1_ol Dodec-3-yn-1-ol 1_decyne->dodec_3_yn_1_ol nBuLi 1. n-BuLi, THF 2. Ethylene oxide 1_bromo_dodec_3_yne 1-Bromo-dodec-3-yne dodec_3_yn_1_ol->1_bromo_dodec_3_yne PBr3 PBr3, Pyridine tridec_4_ynenitrile Tridec-4-ynenitrile 1_bromo_dodec_3_yne->tridec_4_ynenitrile NaCN NaCN, DMSO tridec_4_ynoic_acid Tridec-4-ynoic acid tridec_4_ynenitrile->tridec_4_ynoic_acid H2SO4_H2O H2SO4, H2O, heat final_product 9-Decynoic acid, 10-bromo- tridec_4_ynoic_acid->final_product NBS_light NBS, AIBN, CCl4, light

Caption: Plausible synthetic route for 9-Decynoic acid, 10-bromo-.

Detailed Synthetic Protocol:

  • Step 1: Synthesis of Dodec-3-yn-1-ol. 1-Decyne is deprotonated with n-butyllithium in anhydrous THF at -78 °C. The resulting acetylide is then reacted with ethylene oxide to yield dodec-3-yn-1-ol after aqueous workup.

  • Step 2: Synthesis of 1-Bromo-dodec-3-yne. Dodec-3-yn-1-ol is treated with phosphorus tribromide in the presence of pyridine to afford 1-bromo-dodec-3-yne.

  • Step 3: Synthesis of Tridec-4-ynenitrile. The bromide is displaced with sodium cyanide in dimethyl sulfoxide (DMSO) to give tridec-4-ynenitrile.

  • Step 4: Synthesis of Tridec-4-ynoic acid. The nitrile is hydrolyzed under acidic conditions (e.g., aqueous sulfuric acid with heating) to yield tridec-4-ynoic acid.

  • Step 5: Synthesis of 9-Decynoic acid, 10-bromo-. The terminal methyl group of tridec-4-ynoic acid is brominated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride under photochemical conditions.

Note: This is a proposed synthesis and would require optimization and characterization at each step.

Experimental Protocols for Metabolic Labeling

Cell Culture and Metabolic Labeling

This protocol describes the metabolic incorporation of 9-Decynoic acid, 10-bromo- into cultured mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 9-Decynoic acid, 10-bromo- (stock solution in DMSO)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of 9-Decynoic acid, 10-bromo- in DMSO (e.g., 10 mM). For the labeling medium, dilute the stock solution in complete culture medium to the desired final concentration (typically 10-100 µM). To enhance solubility and cellular uptake, the fatty acid can be pre-complexed with fatty acid-free BSA.

  • Metabolic Labeling: Remove the culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal labeling time should be determined empirically for each cell type and experimental goal.

  • Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for lysis and downstream analysis.

Cell Lysis and Protein Extraction

Materials:

  • Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Add ice-cold lysis buffer to the washed cell monolayer.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction for Protein Labeling

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule (e.g., a fluorophore or biotin) to the alkyne-labeled proteins.

Materials:

  • Protein lysate containing alkyne-labeled proteins

  • Azide-functionalized reporter molecule (e.g., Azide-Alexa Fluor 488, Azido-Biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Protein lysate (e.g., 50 µg in 50 µL of lysis buffer)

    • Azide-reporter (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

  • Vortex briefly to mix.

  • Add CuSO4 (final concentration 1 mM).

  • Add sodium ascorbate (final concentration 1 mM) to initiate the reaction.

  • Incubate the reaction at room temperature for 1 hour in the dark.

  • The labeled protein sample is now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or affinity purification.

Click_Chemistry_Workflow Metabolic_Labeling Metabolic Labeling with 9-Decynoic acid, 10-bromo- Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Protein_Lysate Protein Lysate with Alkyne-labeled Proteins Cell_Lysis->Protein_Lysate Click_Reaction CuAAC Click Reaction (Azide-Reporter, Cu(I)) Protein_Lysate->Click_Reaction Labeled_Proteins Fluorescently or Biotin-Labeled Proteins Click_Reaction->Labeled_Proteins Downstream_Analysis Downstream Analysis: - In-gel Fluorescence - Affinity Purification - Mass Spectrometry Labeled_Proteins->Downstream_Analysis

Caption: Experimental workflow for metabolic labeling and detection.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from metabolic labeling experiments using 9-Decynoic acid, 10-bromo-.

Table 1: Optimization of Labeling Concentration

Concentration (µM)Total Protein (mg/mL)Fluorescence Intensity (Arbitrary Units)
0 (Control)2.1 ± 0.210 ± 2
102.0 ± 0.1150 ± 15
252.1 ± 0.2350 ± 25
501.9 ± 0.1580 ± 40
1001.5 ± 0.3620 ± 50

Table 2: Time-Course of Metabolic Labeling

Time (hours)Total Protein (mg/mL)Fluorescence Intensity (Arbitrary Units)
02.2 ± 0.112 ± 3
22.1 ± 0.2120 ± 10
42.0 ± 0.1280 ± 20
82.1 ± 0.2450 ± 35
161.9 ± 0.1590 ± 45
241.8 ± 0.2610 ± 50

Visualization of a Relevant Signaling Pathway

Protein acylation is a key signaling mechanism that can be studied using fatty acid probes. The following diagram illustrates a simplified pathway of protein S-palmitoylation.

Palmitoylation_Pathway cluster_membrane Cell Membrane Protein_Membrane Membrane-Associated Protein Thioesterase Acyl-Protein Thioesterase (APT) Protein_Membrane->Thioesterase Deacylation Fatty_Acid 9-Decynoic acid, 10-bromo- (or Palmitate) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA 9-Decynoyl-10-bromo-CoA (or Palmitoyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA PAT Protein Acyltransferase (PAT) Fatty_Acyl_CoA->PAT PAT->Protein_Membrane S-acylation Cytosolic_Protein Cytosolic Substrate Protein Cytosolic_Protein->PAT Thioesterase->Cytosolic_Protein

Caption: Simplified protein S-acylation and deacylation cycle.

Applications and Future Directions

The use of 9-Decynoic acid, 10-bromo- in metabolic labeling studies opens up several avenues for research:

  • Profiling of Lipidated Proteomes: In combination with mass spectrometry-based proteomics, this probe can be used to identify novel lipidated proteins and their sites of modification.

  • Studying Lipid Trafficking: The fate of the fatty acid analog can be tracked through different cellular compartments and into various lipid species.

  • Drug Discovery: This tool can be used to screen for inhibitors of enzymes involved in lipid metabolism and protein lipidation.

  • Dual-Labeling Studies: The bromine atom could potentially be used in conjunction with other techniques, such as X-ray crystallography, to provide structural insights into lipid-protein interactions.

Future work will focus on validating the metabolic fate of 9-Decynoic acid, 10-bromo- and applying it to specific biological questions in health and disease.

Conclusion

9-Decynoic acid, 10-bromo- represents a versatile chemical tool for the study of lipid metabolism and post-translational modifications. This guide provides the foundational knowledge for its synthesis and application, empowering researchers to explore the dynamic world of cellular lipids with high precision and specificity. The combination of metabolic labeling, click chemistry, and modern analytical techniques will undoubtedly continue to yield significant insights into the fundamental processes of life.

The Bromo-Alkyne Motif: A Versatile Tool in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of chemical biology and drug development, the ability to perform highly selective chemical reactions within complex biological systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for such endeavors, enabling researchers to probe and manipulate biological processes in their native environment. Among the diverse array of chemical handles employed, the bromo-alkyne functionality has emerged as a versatile and valuable component, primarily serving as a key synthetic intermediate for the construction of more complex bioorthogonal probes. This technical guide provides an in-depth exploration of the role of bromo-alkynes in bioorthogonal chemistry, detailing their synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions typically involve two mutually reactive partners—a bioorthogonal probe and a reporter molecule—that are inert to the biological milieu until they come into contact with each other. The "click chemistry" concept, introduced by K. Barry Sharpless, laid the foundation for many bioorthogonal reactions, emphasizing high yields, stereospecificity, and simple reaction conditions.[2]

A cornerstone of bioorthogonal chemistry is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage.[2] While the original copper-catalyzed version (CuAAC) is highly efficient, the toxicity of copper has led to the development of copper-free alternatives, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst, making it highly suitable for in vivo applications.[1]

The Role of Bromo-Alkynes

Bromo-alkynes are organic compounds containing both a bromine atom and a carbon-carbon triple bond. While not typically employed directly as a primary bioorthogonal reacting partner in the same vein as a strained cyclooctyne, they serve as crucial and versatile synthetic precursors for crafting a variety of bioorthogonal probes.[3] Their utility stems from the reactivity of both the bromine and the alkyne moieties, allowing for sequential and site-selective modifications.

The bromine atom can be readily displaced or participate in cross-coupling reactions, providing a handle for introducing other functionalities. The alkyne group, on the other hand, can be transformed into a more reactive species for bioorthogonal ligation or can itself participate in reactions like the Sonogashira coupling.[]

Synthesis of Bromo-Alkynes

The synthesis of bromo-alkynes is typically straightforward, making them readily accessible building blocks. A common method involves the reaction of a terminal alkyne with a brominating agent.

Experimental Protocol: Synthesis of a Generic 1-Bromoalkyne

Materials:

  • Terminal alkyne (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Silver nitrate (AgNO₃) (catalytic amount, e.g., 0.1 eq)

  • Acetone (solvent)

  • Stir bar

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a stir bar, dissolve the terminal alkyne in acetone.

  • Add a catalytic amount of silver nitrate to the solution.

  • Slowly add N-Bromosuccinimide (NBS) in portions to the stirring solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically filtered to remove solids.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 1-bromoalkyne.

Note: This is a general procedure and may require optimization for specific substrates.

Bromo-Alkynes as Precursors to Bioorthogonal Probes

The primary role of bromo-alkynes in bioorthogonal chemistry is as intermediates in the synthesis of more complex and reactive probes. The following diagram illustrates a general workflow for converting a bromo-alkyne into a functional bioorthogonal probe.

G Logical Workflow: Bromo-Alkyne to Bioorthogonal Probe cluster_0 Synthesis of Bromo-Alkyne Precursor cluster_1 Functionalization via Bromine cluster_2 Conversion to Bioorthogonal Handle Terminal_Alkyne Terminal Alkyne Bromo_Alkyne Bromo-Alkyne Terminal_Alkyne->Bromo_Alkyne Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Bromo_Alkyne Functionalized_Alkyne Functionalized Alkyne Bromo_Alkyne->Functionalized_Alkyne Cross-Coupling (e.g., Suzuki, Sonogashira) Coupling_Partner Coupling Partner (e.g., Arylboronic acid) Coupling_Partner->Functionalized_Alkyne Cyclization_Precursor Cyclization Precursor Functionalized_Alkyne->Cyclization_Precursor Further Modification Strained_Cyclooctyne_Probe Strained Cyclooctyne Probe Cyclization_Precursor->Strained_Cyclooctyne_Probe Ring Formation

Caption: General workflow from a bromo-alkyne to a bioorthogonal probe.

Applications in Drug Development and Chemical Biology

The versatility of bromo-alkynes as synthetic intermediates makes them valuable in the development of various tools for drug discovery and chemical biology.

  • Synthesis of Complex Probes: Bromo-alkynes are instrumental in the synthesis of sophisticated molecular probes that can be used to study drug-target interactions, enzyme activity, and post-translational modifications.[3]

  • Pharmaceutical Intermediates: The bromo-alkyne motif is found in the synthetic routes of several pharmaceutical compounds, highlighting its importance in medicinal chemistry.[3]

  • Natural Product Synthesis: The unique reactivity of bromo-alkynes is leveraged in the total synthesis of complex natural products that may possess therapeutic properties.[3]

Quantitative Data on Bioorthogonal Reactions

While direct quantitative data on the bioorthogonal reactivity of simple bromo-alkynes is scarce in the literature, the focus is predominantly on the kinetics of the final, more reactive bioorthogonal handles derived from them, such as strained cyclooctynes. The table below summarizes typical second-order rate constants for some common copper-free click chemistry reactions.

Bioorthogonal Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Azide with a monofluorinated cyclooctyne (MFCO)~0.1 - 1[1]
Azide with a difluorinated cyclooctyne (DIFO)~1 - 10[1]
Azide with a dibenzoannulated cyclooctyne (DIBO)~0.1 - 1[5]
Tetrazine with trans-cyclooctene (TCO)~10³ - 10⁶
Tetrazine with a cyclopropene-fused trans-cyclooctene (sTCO)>10⁶

Note: The reactivity of the final bioorthogonal probe is highly dependent on the specific structure and reaction conditions.

Experimental Workflow: Metabolic Labeling and Detection

A common application of bioorthogonal chemistry is the metabolic labeling of biomolecules. In this workflow, a cell or organism is fed a precursor molecule containing a bioorthogonal handle (e.g., an azide or alkyne). This handle is incorporated into newly synthesized biomolecules, which can then be detected by reaction with a complementary reporter molecule. While a bromo-alkyne itself is not typically used for direct metabolic labeling due to potential reactivity, the alkyne group it helps to install is a key component.

G Metabolic Labeling and Bioorthogonal Detection Workflow Metabolic_Precursor Metabolic Precursor (with Alkyne Handle) Cellular_Metabolism Cellular Metabolism Metabolic_Precursor->Cellular_Metabolism Labeled_Biomolecule Labeled Biomolecule (e.g., Protein, Glycan) Cellular_Metabolism->Labeled_Biomolecule Bioorthogonal_Reaction Bioorthogonal Reaction (e.g., SPAAC) Labeled_Biomolecule->Bioorthogonal_Reaction Reporter_Molecule Reporter Molecule (e.g., Azide-Fluorophore) Reporter_Molecule->Bioorthogonal_Reaction Detection Detection (e.g., Fluorescence Microscopy) Bioorthogonal_Reaction->Detection

Caption: A generalized workflow for metabolic labeling and bioorthogonal detection.

Conclusion

References

An In-depth Technical Guide on the Safety and Handling of 10-Bromo-9-decynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Physical Properties

While specific data for 10-bromo-9-decynoic acid is limited, the physical properties of related compounds can provide an estimation of its characteristics. The introduction of a bromine atom and a triple bond will influence these properties.

Property10-Bromodecanoic AcidNote
Molecular Formula C10H19BrO2The molecular formula for 10-bromo-9-decynoic acid is C10H15BrO2.
Molecular Weight 251.16 g/mol [1]The molecular weight for 10-bromo-9-decynoic acid is approximately 247.13 g/mol .
Physical State Solid[2]10-bromo-9-decynoic acid is expected to be a solid at room temperature.
Melting Point 38 - 41 °C[2]The melting point may vary due to the presence of the triple bond.
Boiling Point No information available[2]Likely to decompose at higher temperatures.
Solubility Insoluble in water; Soluble in alcohol[3]Expected to have low water solubility but be soluble in organic solvents.

Hazard Identification and GHS Classification

Based on data for analogous compounds, 10-bromo-9-decynoic acid should be considered a hazardous substance. The following GHS classifications for 10-bromodecanoic acid are provided as a conservative guideline.[2][4]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][4]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[2][4]

GHS Pictograms:

alt text

Signal Word: Warning[2][4]

Precautionary Statements: [2][4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) is available for 10-bromo-9-decynoic acid. The primary hazards are presumed to be skin, eye, and respiratory tract irritation based on data from similar compounds.[2][4] Chronic effects are unknown. All exposure should be minimized.

Experimental Protocols: Safe Handling Procedures

The following protocols are generalized for handling a potentially hazardous solid compound like 10-bromo-9-decynoic acid in a research setting.

4.1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure a safety shower and eyewash station are readily accessible.

4.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[5]

4.3. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within a chemical fume hood.

  • Use a spatula to carefully transfer the solid to a tared weigh boat or container.

  • Avoid creating dust.

  • Close the primary container tightly immediately after use.

  • Clean any spills within the fume hood immediately using appropriate methods.

4.4. Dissolution and Reaction:

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Keep all reaction vessels clearly labeled.

4.5. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong reducing agents.[5]

  • Store locked up.[5]

4.6. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Contaminated containers should be treated as hazardous waste.

First Aid Measures

Immediate medical attention is required in case of significant exposure.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visualization of Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of a hazardous chemical powder in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS and Create Risk Assessment b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Transfer Compound to Fume Hood c->d e Weigh Compound d->e f Prepare Solution or Run Reaction e->f g Label all Containers f->g h Clean Work Area and Equipment g->h j Store Compound Securely g->j i Segregate and Label Waste h->i k Remove and Dispose of Contaminated PPE j->k l Wash Hands Thoroughly k->l

References

Functionalized Decanoic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Bioactivity, and Therapeutic Applications

Decanoic acid, a ten-carbon saturated fatty acid, and its functionalized derivatives are emerging as a versatile platform in pharmaceutical sciences. Their unique physicochemical properties, including their ability to enhance drug absorption and modulate cellular pathways, have positioned them as promising candidates for the development of novel drug delivery systems and therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on functionalized decanoic acids, with a focus on their synthesis, quantitative bioactivity, and underlying mechanisms of action.

Synthesis of Functionalized Decanoic Acids

The versatility of the decanoic acid scaffold allows for a wide range of chemical modifications to tailor its properties for specific applications. Common functionalization strategies include esterification, amidation, and conjugation to polymers.

Synthesis of Decanoic Acid-Chitosan Nanoparticles

Decanoic acid can be conjugated to chitosan, a biocompatible and biodegradable polysaccharide, to form self-assembling nanoparticles. These nanoparticles are excellent candidates for oral drug delivery due to the permeation-enhancing effects of decanoic acid and the mucoadhesive properties of chitosan.

Experimental Protocol: Synthesis of Decanoic Acid-Grafted Chitosan Nanoparticles

A common method for synthesizing decanoic acid-grafted chitosan involves the following steps:

  • Activation of Decanoic Acid: Decanoic acid is activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and N-Hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) to form an active ester.

  • Grafting Reaction: The activated decanoic acid is then reacted with chitosan dissolved in an acidic aqueous solution (e.g., 1% acetic acid). The primary amino groups of chitosan react with the active ester of decanoic acid to form amide bonds.

  • Purification: The resulting decanoic acid-grafted chitosan is purified by dialysis against deionized water to remove unreacted reagents and byproducts.

  • Nanoparticle Formation: The purified polymer is then dissolved in an acidic solution and nanoparticles can be formed by techniques such as ionic gelation, where a cross-linking agent like sodium tripolyphosphate (TPP) is added dropwise to the polymer solution under constant stirring.

  • Characterization: The synthesized nanoparticles are characterized for their size, zeta potential, morphology (using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)), and the degree of decanoic acid substitution (determined by methods like ¹H NMR).

Synthesis of Decanoic Acid Esters (Prodrugs)

Esterification of a drug molecule with decanoic acid can create a lipophilic prodrug. This modification can enhance the drug's oral bioavailability by increasing its permeability across biological membranes.

General Experimental Protocol: Esterification of a Hydroxyl-Containing Drug with Decanoic Acid

  • Reaction Setup: The drug containing a hydroxyl group is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF) along with decanoic acid.

  • Coupling Agent: A coupling agent, such as dicyclohexylcarbodiimide (DCC) or EDC, and a catalyst, like 4-dimethylaminopyridine (DMAP), are added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a specified period (e.g., 24-48 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

  • Characterization: The final ester product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data on Functionalized Decanoic Acids

The efficacy of functionalized decanoic acids in drug delivery and as bioactive molecules is supported by a growing body of quantitative data.

Drug Delivery Applications

Functionalized decanoic acids have been shown to significantly improve the oral bioavailability of various drugs by enhancing their intestinal absorption.

FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Fold Increase in Oral BioavailabilityReference
Decanoic acid-grafted chitosan nanoparticlesInsulin5.5661.18Not explicitly quantified, but significant glucose reduction observed
Decanoic acid-conjugated rapeseed protein nanoparticlesEllagic acidHigh (not specified)High (not specified)5.3
Enzyme Inhibition

Decanoic acid and its derivatives have been shown to inhibit the activity of various enzymes, suggesting their potential as therapeutic agents for diseases like cancer and metabolic disorders. Perfluorodecanoic acid (PFDA), a fluorinated derivative, has been shown to be a noncompetitive inhibitor of peroxisomal enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase with a Kᵢ of approximately 5 µM.

CompoundTarget EnzymeIC₅₀ / KᵢType of Inhibition
Perfluorodecanoic acid (PFDA)Enoyl-CoA hydrataseKᵢ ≈ 5 µMNoncompetitive
Perfluorodecanoic acid (PFDA)3-hydroxyacyl-CoA dehydrogenaseKᵢ ≈ 5 µMNoncompetitive

Signaling Pathways and Experimental Workflows

Functionalized decanoic acids can exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for their rational design as therapeutic agents.

c-Met Signaling Pathway Inhibition by Decanoic Acid

Decanoic acid has been shown to exert anti-tumor effects in hepatocellular carcinoma by targeting the c-Met signaling pathway. c-Met is a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and motility. Decanoic acid has been found to suppress the phosphorylation of c-Met, thereby inhibiting its activation and downstream signaling.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Transcription->Cell Proliferation, Survival, Motility HGF HGF HGF->c-Met Binds Decanoic Acid Decanoic Acid Decanoic Acid->c-Met Inhibits

Caption: Inhibition of the c-Met signaling pathway by decanoic acid.

Experimental Workflow for Assessing Anti-Tumor Effects

A typical workflow to evaluate the anti-tumor properties of a functionalized decanoic acid derivative involves a series of in vitro and in vivo experiments.

antitumor_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Viability Assay (MTT) Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Viability Assay (MTT)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis Western Blot (Protein Expression) Western Blot (Protein Expression) Cell Cycle Analysis->Western Blot (Protein Expression) Tumor Xenograft Model Tumor Xenograft Model Western Blot (Protein Expression)->Tumor Xenograft Model Promising results lead to Drug Administration Drug Administration Tumor Xenograft Model->Drug Administration Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration->Tumor Growth Monitoring Immunohistochemistry Immunohistochemistry Tumor Growth Monitoring->Immunohistochemistry Functionalized Decanoic Acid Functionalized Decanoic Acid Functionalized Decanoic Acid->Cell Viability Assay (MTT)

Caption: Experimental workflow for evaluating anti-tumor activity.

Conclusion and Future Directions

Functionalized decanoic acids represent a highly promising and adaptable platform for addressing key challenges in drug delivery and therapy. Their ability to enhance the oral bioavailability of poorly permeable drugs and to directly modulate disease-relevant signaling pathways underscores their therapeutic potential. Future research should focus on the development of novel decanoic acid derivatives with improved specificity and potency, as well as on comprehensive preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits for patients. The continued exploration of their mechanisms of action will further enable the rational design of next-generation functionalized decanoic acid-based pharmaceuticals.

Methodological & Application

Application Notes and Protocols for 9-Decynoic acid, 10-bromo- in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decynoic acid, 10-bromo- is a functionalized fatty acid analog designed for the investigation of cellular lipid metabolism and protein modification. Its unique bifunctional structure, featuring a terminal alkyne group and a terminal bromo group, allows for a dual-pronged approach in experimental cell biology. The terminal alkyne serves as a bioorthogonal handle for "click" chemistry, enabling the visualization and isolation of molecules that have incorporated this fatty acid. The terminal bromo group can act as a reactive moiety, potentially enabling covalent interactions with cellular nucleophiles or serving as a basis for further chemical derivatization.

These application notes provide a comprehensive protocol for the metabolic labeling of mammalian cells with 9-Decynoic acid, 10-bromo-, followed by fluorescent detection using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Data Presentation

The following table provides recommended starting concentrations and incubation times for metabolic labeling of cultured mammalian cells with 9-Decynoic acid, 10-bromo-. These values are derived from established protocols for similar alkyne-functionalized fatty acids and may require optimization for specific cell types and experimental goals.

ParameterRecommended RangeNotes
Stock Solution Concentration 10-50 mM in DMSO or EthanolPrepare fresh and store at -20°C for short-term use.
Working Concentration 10-100 µM in cell culture mediumDilute stock solution directly into pre-warmed complete medium.
BSA Conjugation (optional) 1:1 to 1:5 molar ratio (Fatty Acid:BSA)Recommended for improving solubility and reducing cytotoxicity.
Incubation Time 4 - 24 hoursDependent on the rate of fatty acid uptake and metabolism by the cell type.
Cell Seeding Density 50-80% confluencyEnsure cells are in a logarithmic growth phase for optimal uptake.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with 9-Decynoic acid, 10-bromo-

Materials:

  • 9-Decynoic acid, 10-bromo-

  • Dimethyl sulfoxide (DMSO) or Ethanol, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Cell culture plates or coverslips

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of 9-Decynoic acid, 10-bromo- in DMSO or ethanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Labeling Medium (with BSA conjugation):

    • Warm complete cell culture medium to 37°C.

    • In a sterile tube, dilute the 10 mM stock solution of 9-Decynoic acid, 10-bromo- to the desired final working concentration (e.g., 50 µM) in a small volume of pre-warmed medium.

    • In a separate tube, prepare a solution of fatty acid-free BSA in pre-warmed medium.

    • Add the fatty acid solution to the BSA solution dropwise while gently vortexing to facilitate complex formation. A 1:3 molar ratio of fatty acid to BSA is a good starting point.

    • Incubate the fatty acid-BSA complex at 37°C for 15-30 minutes.

    • Add the complex to the final volume of pre-warmed complete cell culture medium.

  • Cell Seeding:

    • Seed adherent cells onto tissue culture plates or glass coverslips in multi-well plates.

    • Allow cells to adhere and grow to 50-80% confluency.

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium containing 9-Decynoic acid, 10-bromo- to the cells.

    • Incubate the cells for the desired period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Fixation:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS. The cells are now ready for downstream analysis, such as click chemistry.

Protocol 2: Fluorescent Detection via Click Chemistry

Materials:

  • Fixed cells metabolically labeled with 9-Decynoic acid, 10-bromo-

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

Procedure:

  • Permeabilization:

    • Permeabilize the fixed cells by incubating with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Preparation of Click Reaction Cocktail:

    • Note: Prepare the click reaction cocktail fresh just before use and add the components in the specified order.

    • In a microcentrifuge tube, add the following to PBS to achieve the final concentrations:

      • Fluorescent azide probe (e.g., 2-10 µM)

      • THPTA (e.g., 100 µM)

      • Copper(II) sulfate (e.g., 50 µM)

    • Vortex briefly to mix.

    • Add sodium ascorbate (e.g., 1 mM, from a freshly prepared 100 mM stock in water).

    • Vortex gently to mix. The final volume should be sufficient to cover the cells.

  • Click Reaction:

    • Aspirate the PBS from the permeabilized cells.

    • Add the click reaction cocktail to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorescent azide and nuclear stain.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_detection Detection prep_stock Prepare 10 mM Stock of 9-Decynoic acid, 10-bromo- prep_medium Prepare Labeling Medium (with BSA if needed) prep_stock->prep_medium labeling Metabolic Labeling (4-24 hours) prep_medium->labeling seed_cells Seed Adherent Cells seed_cells->labeling fixation Fixation with 4% PFA labeling->fixation permeabilization Permeabilize Cells fixation->permeabilization click_reaction Click Reaction with Fluorescent Azide permeabilization->click_reaction imaging Fluorescence Microscopy click_reaction->imaging

Caption: Experimental workflow for metabolic labeling and detection.

Hypothetical Signaling Pathway Involvement

signaling_pathway cluster_cell Cellular Compartments membrane Cell Membrane cytosol Cytosol facl FACL cytosol->facl er Endoplasmic Reticulum downstream_effect Altered Signaling or Localization er->downstream_effect fatty_acid 9-Decynoic acid, 10-bromo- fatty_acid->cytosol Uptake acyl_coa Bromo-Decynoyl-CoA facl->acyl_coa Activation protein_x Protein X (e.g., an acyltransferase) acyl_coa->protein_x modified_protein Modified Protein X protein_x->modified_protein Covalent Modification modified_protein->er

Caption: Hypothetical pathway of cellular uptake and protein modification.

Application Notes and Protocols for Protein Acylation Profiling using 9-Decynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 9-Decynoic Acid for Protein Acylation Profiling

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "9-Decynoic acid, 10-bromo-" appears to be a misnomer, as a 10-carbon chain with a terminal alkyne at position 9 cannot also have a substituent at position 10. These application notes are based on the use of 9-Decynoic acid , a terminal alkyne fatty acid analog, for protein acylation profiling. The experimental protocols provided are representative of methodologies used for similar short-chain alkyne-tagged fatty acid probes in chemoproteomic studies.

Introduction

Protein acylation is a crucial post-translational modification where fatty acids are attached to proteins, influencing their localization, stability, and function. The study of protein acylation is fundamental to understanding numerous cellular processes, including signal transduction, membrane trafficking, and protein-protein interactions. 9-Decynoic acid is a chemical reporter, a fatty acid analog containing a terminal alkyne group. This bioorthogonal handle allows for the selective labeling and subsequent detection or enrichment of acylated proteins through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." These application notes provide a comprehensive overview and detailed protocols for the use of 9-decynoic acid in protein acylation profiling.

Principle of the Method

The workflow for protein acylation profiling using 9-decynoic acid involves several key steps. First, cells are metabolically labeled by supplementing the culture medium with 9-decynoic acid. The cellular machinery incorporates this fatty acid analog into proteins. Following labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then conjugated to a reporter molecule, such as biotin-azide or a fluorescent-azide, via click chemistry. Biotin-tagged proteins can be enriched using streptavidin affinity chromatography, after which the enriched proteins are identified and quantified by mass spectrometry.

Key Applications

  • Identification of novel acylated proteins: Uncover new protein substrates of acylation.

  • Quantitative profiling of protein acylation: Compare changes in protein acylation across different cellular states or in response to stimuli.

  • Studying the dynamics of protein acylation: Investigate the turnover rates of acylation on specific proteins.

  • Screening for inhibitors of enzymes involved in acylation: Identify compounds that modulate the activity of acyltransferases.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 9-Decynoic Acid

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 9-Decynoic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of 9-decynoic acid (e.g., 10 mM in DMSO).

  • Culture mammalian cells to approximately 70-80% confluency.

  • On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired final concentration of 9-decynoic acid (typically 25-100 µM). A vehicle control (DMSO only) should be run in parallel.

  • Incubate the cells for 4-16 hours under standard cell culture conditions (37°C, 5% CO2).

  • After incubation, wash the cells twice with cold PBS to remove excess 9-decynoic acid.

  • Harvest the cells by scraping or trypsinization.

  • The labeled cell pellet can be stored at -80°C or used immediately for cell lysis and subsequent analysis.

Protocol 2: Cell Lysis and Protein Quantification

Materials:

  • Labeled cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Resuspend the cell pellet in an appropriate volume of cold lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new tube.

  • Determine the protein concentration of the lysate using a BCA protein assay.

  • Normalize all samples to the same protein concentration for downstream applications.

Protocol 3: Click Chemistry Reaction for Biotin Tagging

Materials:

  • Normalized protein lysate (1-2 mg/mL)

  • Biotin-azide (e.g., Biotin-PEG4-Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • SDS-PAGE loading buffer

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Protein lysate (e.g., 500 µg in 500 µL)

    • Biotin-azide (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM, freshly prepared)

    • TBTA (to a final concentration of 100 µM)

  • Vortex briefly to mix.

  • Add CuSO4 to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • The sample is now ready for SDS-PAGE and western blot analysis or for enrichment.

Protocol 4: Enrichment of Acylated Proteins and Mass Spectrometry Analysis

Materials:

  • Biotin-tagged protein lysate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer with excess biotin)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Incubate the biotin-tagged lysate with streptavidin-agarose beads for 2 hours at room temperature with rotation.

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in elution buffer.

  • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue staining.

  • Excise the entire protein lane and perform in-gel trypsin digestion.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify the acylated proteins using a suitable proteomics software pipeline (e.g., MaxQuant).

Data Presentation

The following table represents a sample dataset of proteins identified and quantified in a hypothetical experiment comparing a control cell line to a treated cell line using 9-decynoic acid labeling.

Protein IDGene NameFold Change (Treated/Control)p-valueFunction
P04049GNAS12.50.001G-protein signaling
P63000GNAI12.10.005G-protein signaling
P11362HRAS1.80.012Small GTPase signaling
P62805YWHAZ-1.50.021Signal transduction
Q06830FASN1.30.045Fatty acid synthesis

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry cluster_analysis Analysis A Metabolic Labeling with 9-Decynoic Acid B Cell Lysis and Protein Extraction A->B C Click Chemistry with Biotin-Azide B->C D Streptavidin Affinity Purification C->D E On-bead Digestion or Elution D->E F LC-MS/MS Analysis E->F G Protein Identification and Quantification F->G

Caption: Experimental workflow for protein acylation profiling.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_alpha Gα (Acylated) GPCR->G_alpha G_beta_gamma Gβγ G_alpha->G_beta_gamma GDP/GTP Exchange AC Adenylyl Cyclase G_alpha->AC Activation ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation

Caption: G-protein signaling pathway involving acylated Gα subunits.

Application Notes and Protocols: Synthesis of Protein Conjugates using 9-Decynoic Acid, 10-Bromo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostic tools, and research reagents. A key strategy for achieving this is through bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This reaction is highly specific, efficient, and biocompatible, making it ideal for creating stable protein conjugates.[1][3] This document provides detailed protocols for the use of 9-Decynoic acid, 10-bromo-, a bifunctional linker, to introduce a terminal alkyne onto a protein, followed by conjugation to an azide-bearing molecule of interest.

9-Decynoic acid, 10-bromo- is a versatile reagent designed for a two-step protein modification strategy. The carboxylic acid moiety allows for initial covalent attachment to amine groups on the protein surface (e.g., lysine residues) via amide bond formation. The terminal alkyne at the other end of the molecule then serves as a handle for the subsequent CuAAC reaction. The bromo- functionality offers potential for further modifications, such as conversion to an azide, although this protocol will focus on the direct use of the alkyne. This approach allows for the precise and stable conjugation of a wide variety of molecules, including fluorophores, small molecule drugs, and other proteins, to a target protein.

Experimental Workflow

The overall experimental workflow for protein conjugation using 9-Decynoic acid, 10-bromo- involves two main stages: protein modification with the linker and the subsequent copper-catalyzed click chemistry reaction.

experimental_workflow cluster_modification Stage 1: Protein Modification cluster_conjugation Stage 2: Click Chemistry Conjugation Protein Target Protein (with accessible Lysines) Activation Carbodiimide Activation (EDC/NHS) Protein->Activation Linker 9-Decynoic acid, 10-bromo- Linker->Activation ModifiedProtein Alkyne-Modified Protein Activation->ModifiedProtein AzideMolecule Azide-Containing Molecule (e.g., Fluorophore) ClickReaction CuAAC Reaction (CuSO4, Ascorbate, Ligand) ModifiedProtein->ClickReaction AzideMolecule->ClickReaction Conjugate Protein Conjugate ClickReaction->Conjugate

Caption: A schematic overview of the two-stage process for protein conjugation.

Quantitative Data Summary

The efficiency of both the protein modification and the subsequent click chemistry reaction can be assessed using various analytical techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy (for fluorescently tagged conjugates). The following table summarizes typical quantitative data obtained during the conjugation process.

ParameterTypical ValueMethod of Determination
Linker Incorporation
Molar ratio of Linker:Protein10:1 to 20:1N/A
Degree of Labeling (DOL)1-3 alkynes per proteinMass Spectrometry (MALDI-TOF or ESI-MS)
Click Chemistry Conjugation
Molar ratio of Azide:Alkyne2:1 to 5:1N/A
Conjugation Efficiency>90%SDS-PAGE with in-gel fluorescence, HPLC
Final Product
Purity of Protein Conjugate>95%Size Exclusion Chromatography (SEC), SDS-PAGE
Yield of Purified Conjugate50-70%UV-Vis Spectroscopy (protein and dye absorbance)

Experimental Protocols

Materials and Reagents
  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 9-Decynoic acid, 10-bromo-

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Azide-containing molecule of interest (e.g., Azide-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Desalting columns (e.g., PD-10)

  • Reaction tubes

Protocol 1: Modification of Protein with 9-Decynoic acid, 10-bromo-

This protocol describes the covalent attachment of the alkyne linker to the target protein via amide bond formation.

  • Preparation of Reagents:

    • Dissolve the target protein in PBS at a concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of 9-Decynoic acid, 10-bromo- in DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine 10 equivalents of the 9-Decynoic acid, 10-bromo- stock solution with 10 equivalents of EDC and 10 equivalents of NHS relative to the molar amount of the protein.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Protein Reaction:

    • Add the activated linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of Alkyne-Modified Protein:

    • Remove the excess unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with PBS.

    • Collect the protein-containing fractions. The concentration of the alkyne-modified protein can be determined by a protein assay (e.g., BCA assay).

    • The degree of labeling can be confirmed by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-modified protein with an azide-containing molecule.

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of the copper-chelating ligand (THPTA or TBTA) in water or DMSO.

  • Click Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in PBS.

    • Add the azide-containing molecule to the protein solution at a 2-5 fold molar excess over the protein.

    • In a separate tube, premix the CuSO₄ and the ligand. Add this premixed solution to the protein-azide mixture to a final copper concentration of 50-100 µM.[4]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE if a fluorescent azide is used.

  • Purification of the Protein Conjugate:

    • Purify the final protein conjugate from excess reagents using a desalting column or size-exclusion chromatography.

    • The purity and identity of the conjugate can be confirmed by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the CuAAC reaction mechanism, which is central to the conjugation process.

CUAAC_mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Intermediate Copper-Acetylide Intermediate CuI->Intermediate Alkyne Protein-Alkyne Alkyne->Intermediate Azide Azide-Molecule Triazole 1,2,3-Triazole Linkage (Protein Conjugate) Azide->Triazole Intermediate->Triazole

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols: 9-Decynoic acid, 10-bromo- for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decynoic acid, 10-bromo- is a novel bifunctional chemical probe with potential applications in live-cell imaging and chemical biology. This molecule incorporates a terminal alkyne group, a key feature for bioorthogonal chemistry, and a terminal bromo group, which can serve as a reactive handle for protein labeling or as a recognition element for specific enzymes. Its ten-carbon chain allows for incorporation into cellular membranes and metabolic pathways. These application notes provide a comprehensive overview of the potential uses of 9-Decynoic acid, 10-bromo- in live-cell imaging, including detailed protocols for its application and data analysis.

Potential Applications

  • Metabolic Labeling and Imaging: The decynoic acid backbone can be metabolized by cells and incorporated into fatty acid pathways. The terminal alkyne then allows for visualization of these modified molecules via click chemistry with fluorescent azide reporters.

  • Protein Acylation Studies: As a fatty acid analogue, 9-Decynoic acid, 10-bromo- can be used to study protein acylation, a critical post-translational modification. The alkyne tag enables the subsequent identification and visualization of acylated proteins.

  • Enzyme Activity Probes: The bromo-alkyne functionality could potentially be used to target specific enzymes, such as dehalogenases or certain transferases, allowing for the imaging of their activity in live cells.

  • Drug Delivery and Targeting: The unique chemical handles of this molecule could be exploited for targeted drug delivery systems, where the bromo group might interact with specific cellular targets.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC10H15BrO2N/A
Molecular Weight247.13 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in DMSO, DMF, and ethanolN/A
StorageStore at -20°C, protect from light and moistureN/A

Note: The user should independently verify these properties as this is a novel compound for this application.

Experimental Protocols

Protocol 1: General Metabolic Labeling of Lipids in Live Cells

This protocol describes a general method for labeling cellular lipids using 9-Decynoic acid, 10-bromo- and subsequent visualization via click chemistry.

Materials:

  • 9-Decynoic acid, 10-bromo-

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., Click-iT™ Cell Reaction Buffer Kit)

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Probe Incubation: Prepare a stock solution of 9-Decynoic acid, 10-bromo- in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10-50 µM). Remove the old medium from the cells and add the medium containing the probe. Incubate for 4-24 hours.

  • Cell Fixation: After incubation, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Cell Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide probe. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Staining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslip with an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Expected Results:

Fluorescent signal should be observed in cellular compartments where lipids are synthesized and stored, such as the endoplasmic reticulum, lipid droplets, and cellular membranes.

Protocol 2: Identification of Acylated Proteins

This protocol outlines a method to identify proteins acylated with 9-Decynoic acid, 10-bromo-.

Materials:

  • Materials from Protocol 1

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-biotin conjugate

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against protein of interest (for verification)

Procedure:

  • Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Click Reaction with Azide-Biotin: Perform a click reaction on the cell lysate using an azide-biotin conjugate to tag the acylated proteins with biotin.

  • Affinity Purification: Use streptavidin-agarose beads to pull down the biotin-tagged proteins.

  • Elution and Analysis: Elute the bound proteins and analyze them by SDS-PAGE and Western blotting or mass spectrometry to identify the acylated proteins.

Data Presentation

Table 1: Hypothetical Fluorescence Intensity Data for Metabolic Labeling

Cell LineProbe Concentration (µM)Incubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
HeLa104150.515.2
HeLa254320.825.7
HeLa504580.142.3
A549254280.421.9
A5492512610.955.1
A5492524950.278.6

Table 2: Hypothetical Protein Acylation Targets Identified by Mass Spectrometry

Protein IDProtein NameFunctionCellular Localization
P04035Annexin A2Calcium-dependent phospholipid bindingCytoplasm, Plasma Membrane
P60709Actin, cytoplasmic 1CytoskeletonCytoskeleton
P02768AlbuminCarrier proteinExtracellular

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_imaging_protocol Imaging Protocol cluster_proteomics_protocol Proteomics Protocol seed_cells Seed Cells add_probe Incubate with 9-Decynoic acid, 10-bromo- seed_cells->add_probe fix_perm Fix & Permeabilize add_probe->fix_perm For Imaging cell_lysis Cell Lysis add_probe->cell_lysis For Proteomics click_reaction Click Reaction with Fluorescent Azide fix_perm->click_reaction stain_mount Nuclear Stain & Mount click_reaction->stain_mount imaging Fluorescence Microscopy stain_mount->imaging click_biotin Click Reaction with Azide-Biotin cell_lysis->click_biotin pull_down Streptavidin Pull-down click_biotin->pull_down analysis SDS-PAGE / Mass Spec pull_down->analysis

Caption: Experimental workflow for live-cell imaging and proteomics using 9-Decynoic acid, 10-bromo-.

signaling_pathway cluster_downstream Metabolic & Signaling Pathways probe 9-Decynoic acid, 10-bromo- (Probe) membrane Cellular Uptake probe->membrane facl Fatty Acyl-CoA Synthetase membrane->facl probe_coa 9-Decynoyl-10-bromo-CoA facl->probe_coa lipid_synthesis Lipid Synthesis (e.g., TAG, PL) probe_coa->lipid_synthesis protein_acylation Protein Acylation probe_coa->protein_acylation signaling Signaling Events protein_acylation->signaling

Caption: Putative cellular metabolic pathway of 9-Decynoic acid, 10-bromo-.

Conclusion

9-Decynoic acid, 10-bromo- represents a promising new tool for chemical biologists and drug discovery scientists. Its dual functionality allows for a range of applications in live-cell imaging, from tracking lipid metabolism to identifying novel protein-drug interactions. The protocols provided herein serve as a starting point for researchers to explore the utility of this probe in their specific experimental systems. Further optimization of probe concentration, incubation time, and imaging conditions will be necessary to achieve the best results for each application.

Application Notes and Protocols for Mass Spectrometry-based Proteomic Profiling using 9-Decynoic acid, 10-bromo- Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed workflow for the application of 9-Decynoic acid, 10-bromo- probes in mass spectrometry-based proteomics. This chemical probe is a valuable tool for activity-based protein profiling (ABPP), a powerful strategy to identify and quantify the active state of enzymes within a complex proteome. The probe contains a terminal alkyne group for bioorthogonal click chemistry and a reactive bromo-group that can covalently modify specific amino acid residues in enzyme active sites. This allows for the enrichment and subsequent identification of probe-labeled proteins by mass spectrometry, providing insights into enzyme function, drug-target engagement, and biomarker discovery.

Principle of the Workflow

The workflow leverages the unique chemical features of the 9-Decynoic acid, 10-bromo- probe. The bromo-group acts as a reactive group that forms a covalent bond with nucleophilic residues in the active site of certain enzymes. The terminal alkyne serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This allows for the attachment of a reporter tag, such as biotin for enrichment or a fluorophore for visualization, after the probe has labeled its protein targets. The biotinylated proteins are then enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

Experimental Protocols

Cell Culture and Treatment with 9-Decynoic acid, 10-bromo- Probe
  • Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in appropriate cell culture dishes and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of 9-Decynoic acid, 10-bromo- probe in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Cell Treatment: On the day of the experiment, dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 10-100 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the probe. Incubate the cells for a specific duration (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

  • Cell Lysis: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction
  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing 1-2 mg of protein) with the click chemistry reagents. The final concentrations of the reagents are typically:

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

    • Copper(II) sulfate (CuSO4): 1 mM

    • Azide-biotin tag: 100 µM

  • Incubation: Vortex the mixture and incubate at room temperature for 1 hour with gentle shaking.

Enrichment of Biotinylated Proteins
  • Bead Preparation: Resuspend streptavidin-agarose beads in lysis buffer.

  • Binding: Add the bead slurry to the reaction mixture from the click chemistry step and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. Perform sequential washes with:

    • Lysis buffer containing 1% SDS

    • Urea solution (e.g., 8 M)

    • Ammonium bicarbonate solution (e.g., 50 mM)

On-Bead Protein Digestion
  • Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide) and incubate in the dark for 20 minutes.

  • Digestion: Add sequencing-grade trypsin (e.g., 1 µg) to the bead slurry and incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform an additional elution with a high-salt solution or a solution containing a mild organic solvent to ensure complete peptide recovery.

LC-MS/MS Analysis
  • Sample Preparation: Acidify the collected peptide solution with formic acid to a final concentration of 0.1%. Desalt and concentrate the peptides using C18 StageTips or equivalent.

  • LC Separation: Analyze the desalted peptides by nano-flow liquid chromatography using a reversed-phase column (e.g., C18) with a suitable gradient of acetonitrile in 0.1% formic acid.

  • MS/MS Analysis: Couple the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Data Analysis
  • Database Search: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer, or similar) to identify the peptides and proteins. Search against a relevant protein database (e.g., UniProt human proteome).

  • Protein Quantification: Use a label-free quantification (LFQ) algorithm (e.g., MaxLFQ) to determine the relative abundance of the identified proteins between different experimental conditions.

  • Data Filtering and Statistical Analysis: Filter the protein identification results to remove contaminants and reverse hits. Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly enriched in the probe-treated samples compared to controls.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table.

Protein AccessionGene NameProtein DescriptionLog2 Fold Change (Probe/Control)p-valueNumber of Unique Peptides
P04049ALDOAFructose-bisphosphate aldolase A3.50.00115
P00338LDHAL-lactate dehydrogenase A chain2.80.00512
P06733ENO1Alpha-enolase2.50.0110
..................

Table 1: Example of quantitative proteomics data for proteins identified as targets of the 9-Decynoic acid, 10-bromo- probe. The table shows the protein accession number, gene name, protein description, the log2 fold change in abundance between the probe-treated and control samples, the statistical significance (p-value), and the number of unique peptides identified for each protein.

Mandatory Visualization

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_treatment Cell Treatment with 9-Decynoic acid, 10-bromo- Probe lysis Cell Lysis & Protein Quantification cell_treatment->lysis click_chem Click Chemistry with Azide-Biotin lysis->click_chem enrichment Streptavidin Enrichment click_chem->enrichment digestion On-Bead Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms database_search Database Search & Protein ID lc_ms->database_search quantification Protein Quantification (LFQ) database_search->quantification statistical_analysis Statistical Analysis & Target Identification quantification->statistical_analysis

Caption: Mass spectrometry workflow for identifying protein targets of 9-Decynoic acid, 10-bromo- probes.

Signaling_Pathway_Example cluster_glycolysis Glycolysis Pathway cluster_lactate Lactate Metabolism probe 9-Decynoic acid, 10-bromo- Probe ALDOA ALDOA probe->ALDOA LDHA LDHA probe->LDHA ENO1 ENO1 probe->ENO1 glucose Glucose g6p Glucose-6-P glucose->g6p HK f6p Fructose-6-P g6p->f6p fbp Fructose-1,6-BP f6p->fbp PFK gap Glyceraldehyde-3-P fbp->gap ALDOA pyruvate Pyruvate gap->pyruvate GAPDH, PGK, ENO1, PKM lactate Lactate pyruvate->lactate LDHA

Caption: Hypothetical signaling pathway showing potential targets of the probe in glycolysis.

Application Notes and Protocols: 9-Decynoic acid, 10-bromo- as a Probe for Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The study of lipid-protein interactions is crucial for understanding a wide array of cellular processes, from signal transduction to membrane trafficking. Dysregulation of these interactions is often implicated in disease, making them attractive targets for therapeutic intervention. Chemical proteomics, utilizing bespoke molecular probes, has emerged as a powerful tool for elucidating these complex interactions within a native cellular context. This document provides detailed application notes and protocols for the use of 9-decynoic acid, 10-bromo- (Br-D), a novel bifunctional lipid probe, in the study of lipid-protein interactions.

Br-D is a fatty acid analog featuring two key functionalities: a terminal alkyne for bioorthogonal "click" chemistry and a bromo group that can serve as a photoactivatable crosslinking moiety. This design allows for the metabolic incorporation of Br-D into cellular lipids, followed by UV-induced covalent crosslinking to interacting proteins and subsequent enrichment and identification via mass spectrometry-based proteomics. The general workflow for using such probes involves metabolic labeling, in-cell photocrosslinking, cell lysis, click chemistry-based enrichment, and proteomic analysis.

Key Applications:

  • Global profiling of lipid-interacting proteins: Identification of proteins that directly bind to specific classes of lipids in a cellular environment.

  • Validation of drug-target engagement: Assessing how small molecule inhibitors affect the interaction of a target protein with lipids.

  • Mapping lipid-binding sites: In conjunction with advanced mass spectrometry techniques, Br-D can help pinpoint the specific domains or residues involved in lipid binding.

  • Discovery of lipid-mediated protein-protein interactions: Uncovering protein complexes that are stabilized or modulated by the presence of specific lipids.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a typical experiment using Br-D to identify lipid-interacting proteins in two different cell lines.

Protein ID (UniProt)Gene SymbolCell Line A (Fold Enrichment)Cell Line B (Fold Enrichment)p-valueKnown Lipid Interaction
P04035FASN15.212.8<0.001Yes
Q02750PTEN8.59.1<0.01Yes
P62258H-RAS6.37.5<0.05Yes
P11362HSP90AA14.13.8<0.05Novel
Q13547EIF4A13.54.2<0.05Novel

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Br-D
  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium (e.g., DMEM with 10% FBS) and grow to 70-80% confluency.

  • Probe Preparation: Prepare a 10 mM stock solution of 9-decynoic acid, 10-bromo- in DMSO.

  • Metabolic Labeling:

    • Aspirate the culture medium and replace it with fresh medium containing the desired concentration of Br-D (typically 10-100 µM).

    • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal labeling time and concentration should be determined empirically for each cell type.

Protocol 2: In-situ Photocrosslinking of Br-D to Interacting Proteins
  • Cell Washing: After metabolic labeling, gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

  • UV Irradiation:

    • Place the culture dish on ice and irradiate with UV light (e.g., 365 nm) for 15-60 minutes. The optimal UV dose should be determined to maximize crosslinking while minimizing cell damage.

    • A handheld UV lamp or a specialized photocrosslinking apparatus can be used.

Protocol 3: Cell Lysis and Protein Extraction
  • Lysis:

    • After photocrosslinking, aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonication: Sonicate the lysate on ice to shear cellular DNA and ensure complete lysis.

  • Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

Protocol 4: Click Chemistry-based Enrichment of Crosslinked Proteins

This protocol utilizes an azide-functionalized resin for the enrichment of alkyne-labeled proteins.

  • Click Reaction:

    • To the clarified lysate (containing 1-5 mg of protein), add the following click chemistry reagents in order:

      • Azide-biotin conjugate (e.g., 100 µM final concentration)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

      • Copper(II) sulfate (CuSO₄) (1 mM final concentration)

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for an additional 1-2 hours at room temperature to capture the biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., 1% SDS in PBS, 6 M urea, and 50% acetonitrile).

  • Elution/On-bead Digestion:

    • For mass spectrometry analysis, the captured proteins are typically digested into peptides directly on the beads.

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Procedures cluster_analysis Analysis A Metabolic Labeling with Br-D B UV Photocrosslinking A->B D Click Chemistry with Azide-Biotin C Cell Lysis B->C C->D E Streptavidin Affinity Purification D->E G LC-MS/MS Analysis F On-Bead Tryptic Digestion E->F F->G H Protein Identification and Quantification G->H

Caption: Experimental workflow for Br-D based lipid-protein interaction profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor Lipid_Kinase Lipid Kinase Receptor->Lipid_Kinase BrD_Lipid Br-D Modified Lipid Lipid_Kinase->BrD_Lipid Br-D Incorporation Effector_Protein Effector Protein BrD_Lipid->Effector_Protein Interaction & Crosslinking Downstream_Signal Downstream Signaling Effector_Protein->Downstream_Signal Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Probing a lipid-mediated signaling pathway with Br-D.

Conclusion

9-Decynoic acid, 10-bromo- represents a promising chemical tool for the investigation of lipid-protein interactions in living systems. The protocols outlined above provide a comprehensive framework for the application of this probe in identifying and characterizing novel lipid-binding proteins. The versatility of the alkyne handle allows for the use of various reporter tags, enabling a range of applications from proteomics to fluorescence imaging. As with any chemical probe, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results. The continued development and application of such probes will undoubtedly deepen our understanding of the complex roles that lipids play in cellular function and disease.

In Vivo Applications of 9-Decynoic Acid, 10-bromo-: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature reveals a notable absence of published in vivo studies for 9-Decynoic acid, 10-bromo-. To date, there are no specific experimental data, application notes, or established protocols detailing the use of this compound in living organisms. The following information is based on related compounds and provides a potential framework for future investigation.

Hypothetical Applications and Research Directions

While direct evidence is lacking, the chemical structure of 9-Decynoic acid, 10-bromo-, a terminal alkyne-containing fatty acid with a bromine substituent, suggests potential applications in several research areas. The terminal alkyne group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for bioconjugation. The bromo- functionality could also serve as a leaving group for various chemical modifications or as a heavy atom for crystallographic studies.

Potential in vivo research applications could include:

  • Metabolic Labeling and Tracking: The fatty acid backbone could allow for its incorporation into cellular lipids. The terminal alkyne could then be used to attach fluorescent dyes or affinity tags, enabling the visualization and pull-down of lipid-protein complexes.

  • Protein Acylation Studies: Fatty acylation is a common post-translational modification. This molecule could be used as a chemical probe to identify and study fatty-acylated proteins.

  • Drug Delivery and Targeting: The alkyne group could be used to conjugate the fatty acid to targeting ligands or drug molecules, potentially for targeted delivery to specific tissues or cell types.

General Experimental Workflow for In Vivo Studies

The following is a generalized, hypothetical workflow for investigating the in vivo properties of a novel compound like 9-Decynoic acid, 10-bromo-. This is not a validated protocol for this specific molecule but rather a conceptual outline.

G cluster_0 Preclinical In Vivo Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity & Target Engagement Assays A->B C Animal Model Selection B->C D Pharmacokinetic & Toxicity Studies (DMPK/Tox) C->D E Efficacy Studies in Disease Model D->E F Data Analysis & Interpretation E->F

Caption: A generalized workflow for preclinical in vivo evaluation of a novel chemical entity.

Hypothetical Signaling Pathway Investigation

Should 9-Decynoic acid, 10-bromo- be found to have biological activity, a common approach to elucidate its mechanism of action is to investigate its impact on known signaling pathways. For instance, if it were found to have anti-inflammatory effects, its influence on the NF-κB signaling pathway might be investigated.

G cluster_0 Hypothetical NF-κB Pathway Modulation Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor IKK IKK Complex Receptor->IKK activates Compound 9-Decynoic acid, 10-bromo- (Hypothetical Inhibitor) Compound->IKK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression

Caption: A diagram illustrating a hypothetical inhibitory effect on the NF-κB signaling pathway.

Conclusion

While the specific in vivo applications of 9-Decynoic acid, 10-bromo- remain to be explored, its chemical structure suggests it could be a valuable tool for chemical biology and drug discovery. Future research is necessary to determine its biological activity, pharmacokinetic properties, and potential therapeutic applications. The protocols and pathways described here are intended to serve as a general guide for such future investigations. Researchers interested in this compound will need to undertake foundational in vitro and in vivo studies to establish its biological profile.

Troubleshooting & Optimization

How to improve solubility of 9-Decynoic acid, 10-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Decynoic acid, 10-bromo-. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 9-Decynoic acid, 10-bromo-?

9-Decynoic acid, 10-bromo- is an amphipathic molecule, meaning it has both a polar (hydrophilic) and a non-polar (hydrophobic) part.

  • Non-polar character: The 10-carbon aliphatic chain, along with the terminal bromine, makes the molecule lipid-like and hydrophobic. This portion of the molecule prefers non-polar organic solvents.

  • Polar character: The terminal carboxylic acid group is polar and can donate a proton. This allows for solubility in some polar organic solvents.

Due to this structure, the compound has very low solubility in neutral aqueous solutions but is generally soluble in a range of organic solvents. A saturated analog, 10-Bromodecanoic acid, is described as only partly miscible in water[1].

Q2: My compound is not dissolving in my aqueous buffer. What is the recommended troubleshooting workflow?

Difficulty dissolving this compound directly in aqueous buffers is a common issue. The recommended approach involves a series of steps, starting with the preparation of a concentrated stock solution in an organic solvent, which is then diluted into your aqueous medium. Refer to the workflow diagram below for a step-by-step guide.

G cluster_0 start Start: Insoluble Compound in Aqueous Buffer prep_stock 1. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) start->prep_stock add_stock 2. Add Stock Solution Dropwise to Aqueous Buffer While Vortexing prep_stock->add_stock check_sol Is the solution clear? add_stock->check_sol success Success: Compound is Solubilized check_sol->success Yes troubleshoot Troubleshooting Required check_sol->troubleshoot No ph_adjust 3a. Adjust pH (for Carboxylic Acid) Add base (e.g., 1M NaOH) dropwise to pH > 7 troubleshoot->ph_adjust sonicate 3b. Apply Mechanical Energy Use bath sonicator for 5-10 min troubleshoot->sonicate recheck_sol Is the solution clear now? ph_adjust->recheck_sol sonicate->recheck_sol recheck_sol->success Yes fail Failure: Consider alternative solvent or formulation strategy recheck_sol->fail No

Caption: A step-by-step workflow for solubilizing 9-Decynoic acid, 10-bromo- in aqueous media.

Q3: What are the recommended organic solvents for creating a stock solution?

The choice of solvent depends on the experimental application. For long-chain fatty acids and related molecules, a variety of solvents can be used.[2] The data below is compiled from literature on similar compounds. Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Solvent CategoryRecommended SolventsNotes
Polar Protic Ethanol, IsopropanolGood first choice for biological applications.[3][4] Can be used to make a stock solution that is then diluted in aqueous buffer.
Polar Aprotic DMSO, THF, Acetone, DMFDMSO is excellent for preparing highly concentrated stocks for cell culture. Acetone is reported to be effective for brominated vegetable oils.[5][6]
Non-Polar Chloroform, Dichloromethane (DCM), HexanePrimarily for organic synthesis or extraction.[2][4][7] Chloroform is often used in lipid film preparation.[8][9] Mixed systems like Hexane:Isopropanol (3:2) are also effective.[4]
Q4: Can I use heat or sonication to improve solubility?

Yes, both methods can be effective but should be used with care.

  • Heating: Gently warming the solution to 40-50 °C can significantly aid dissolution, particularly in solvents like ethanol.[3] Avoid aggressive heating, as it can lead to degradation of the alkyne or loss of bromine.

  • Sonication: Using a bath sonicator is a common and effective method for dispersing lipid-like molecules in an aqueous solution after adding the organic stock.[3] It provides the necessary energy to break down aggregates and form a fine suspension or solution.

Q5: How does pH affect the solubility of this compound in water?

The carboxylic acid group on 9-Decynoic acid, 10-bromo- is weakly acidic. In neutral water (pH ~7), the acid is primarily in its protonated (neutral) form, which is poorly soluble. By increasing the pH of the solution with a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid to form a carboxylate salt.[10] This negatively charged salt is significantly more soluble in water.[10] A slow, dropwise addition of a dilute base to a slurry of the compound in water should result in the solid dissolving as it is neutralized.[10]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for preparing a stock solution in a biocompatible organic solvent, suitable for dilution into cell culture media or aqueous buffers.

  • Weigh Compound: Accurately weigh the desired amount of 9-Decynoic acid, 10-bromo- into a sterile glass vial.

  • Add Solvent: Add the appropriate volume of high-purity DMSO or ethanol to achieve the target concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes or warm it gently in a water bath (up to 40-50°C) until the solution is clear.[3]

  • Storage: Store the stock solution tightly sealed at -20°C or -80°C to prevent solvent evaporation and degradation.

  • Application: For experiments, dilute the stock solution into your final aqueous medium. It is critical to add the stock solution dropwise while vortexing the aqueous medium to prevent precipitation. The final concentration of the organic solvent should typically be kept below 1% (v/v) to minimize toxicity in biological assays.

G cluster_0 start Select Downstream Application bio_assay Biological Assay (e.g., Cell Culture) start->bio_assay Biology org_synth Organic Synthesis or Extraction start->org_synth Chemistry polar_solvents Use Biocompatible Polar Solvents - DMSO - Ethanol bio_assay->polar_solvents nonpolar_solvents Use Aprotic / Non-Polar Solvents - THF, DCM, Chloroform - Hexane org_synth->nonpolar_solvents

Caption: Logic diagram for selecting an appropriate solvent based on the intended application.

Protocol 2: Solubilization in Aqueous Media via pH Adjustment

This method is useful when the presence of an organic co-solvent is undesirable.

  • Prepare Slurry: Add the pre-weighed 9-Decynoic acid, 10-bromo- to the desired volume of purified water or buffer (e.g., PBS) to create a suspension or slurry.

  • Monitor pH: Place a calibrated pH probe into the suspension, which is being stirred moderately with a magnetic stir bar.

  • Titrate with Base: Slowly add a dilute solution of NaOH (e.g., 0.1 M or 1 M) drop by drop.

  • Observe Dissolution: As the base is added, the carboxylic acid will be neutralized to its more soluble salt form.[10] Continue adding the base until the solid material is completely dissolved and the solution becomes clear.

  • Final Adjustment: Adjust the pH to the desired final value for your experiment, keeping in mind that lowering the pH significantly may cause the compound to precipitate again.

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.

References

Optimizing reaction conditions for 9-Decynoic acid, 10-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 9-Decynoic acid, 10-bromo-. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reaction optimization data to facilitate your research and development activities.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and subsequent reactions of 9-Decynoic acid, 10-bromo-.

Question: My synthesis of 9-Decynoic acid, 10-bromo- from a dihalide precursor is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in the synthesis of terminal alkynes from dihalides via double dehydrohalogenation are common and can stem from several factors.[1][2][3][4]

  • Insufficiently Strong Base: The second elimination step, converting the vinyl halide intermediate to the alkyne, requires a very strong base.[1][2] Standard bases like hydroxides or alkoxides are often inadequate for this step.

    • Solution: Use a stronger base such as sodium amide (NaNH₂) in liquid ammonia. Typically, three equivalents of NaNH₂ are recommended for terminal alkynes: two for the eliminations and one to deprotonate the resulting terminal alkyne, driving the reaction to completion.[1][4]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the efficiency of the elimination reactions.

    • Solution: Ensure the reaction is carried out at the optimal temperature for the base and solvent system being used. For NaNH₂ in liquid ammonia, this is typically around -33°C.

  • Premature Protonation: The intermediate alkynide anion can be prematurely protonated if there are acidic protons present in the reaction mixture (e.g., from water).

    • Solution: Ensure all reagents and glassware are scrupulously dried before use. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). A separate workup step with water or a mild acid is necessary to protonate the alkynide and yield the terminal alkyne.[1][2][3]

Question: I am observing multiple spots on my TLC plate during the purification of 9-Decynoic acid, 10-bromo-. What are the likely side products?

Answer: The presence of multiple spots on a TLC plate suggests the formation of side products. For a molecule with a terminal alkyne, a primary bromide, and a carboxylic acid, several side reactions are possible:

  • Allene Formation: Under certain basic conditions, the terminal alkyne can isomerize to a more stable internal alkyne or an allene.[5]

  • Homocoupling of the Alkyne: In the presence of certain metal catalysts (like copper, often used in subsequent Sonogashira reactions) and oxygen, terminal alkynes can undergo homocoupling to form a diyne.

  • Intermolecular Esterification: The carboxylic acid moiety of one molecule can react with the bromide of another molecule, leading to oligomerization.

  • Intramolecular Cyclization: Depending on the reaction conditions, the carboxylic acid could potentially react intramolecularly, though this is less likely for a 10-carbon chain.

Question: How can I effectively purify 9-Decynoic acid, 10-bromo-, given its polar nature?

Answer: The carboxylic acid group makes this molecule quite polar, which can complicate purification by standard silica gel chromatography.

  • Acidified Silica Gel Chromatography: Adding a small amount of acetic acid to the eluent can help to suppress the ionization of the carboxylic acid, reducing tailing on the silica gel column.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a more effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.

Question: I am having trouble with a Sonogashira coupling reaction using 9-Decynoic acid, 10-bromo-. What are some common troubleshooting steps?

Answer: Sonogashira coupling is a powerful tool for forming carbon-carbon bonds with terminal alkynes. However, several factors can lead to poor results.

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture.

    • Solution: Ensure the reaction is thoroughly degassed and run under an inert atmosphere. Use fresh, high-quality catalysts and ligands.

  • Base Selection: The choice of base is critical and depends on the substrates and solvent.

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and used in sufficient excess.

  • Copper Co-catalyst Issues: The copper(I) co-catalyst can promote alkyne homocoupling if oxygen is present.

    • Solution: Rigorous degassing is crucial. Alternatively, "copper-free" Sonogashira protocols can be employed, which often use a different ligand system.

  • Solvent Choice: The solvent must be appropriate for the substrates and catalysts.

    • Solution: Common solvents include THF, DMF, and amines like triethylamine (which can also act as the base). Ensure the solvent is anhydrous.

Experimental Protocols

Below are detailed methodologies for the synthesis of 9-Decynoic acid, 10-bromo- and a subsequent Sonogashira coupling reaction.

Protocol 1: Synthesis of 9-Decynoic acid, 10-bromo-

This protocol outlines a plausible two-step synthesis starting from 10-undecynoic acid.

Step 1: Synthesis of 10,11-Dibromo-9-decenoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 10-undecynoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (Br₂, 1.1 equivalents) in the same solvent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude vicinal dibromide.

Step 2: Synthesis of 9-Decynoic acid, 10-bromo- via Dehydrobromination

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve the crude 10,11-dibromo-9-decenoic acid from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Slowly add a solution of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK, 2.2 equivalents) in THF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by adding water.

  • Acidify the aqueous layer to a pH of ~2 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% acetic acid to afford the final product.

Protocol 2: Sonogashira Coupling of 9-Decynoic acid, 10-bromo- with an Aryl Halide
  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and the aryl halide (1 equivalent).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed triethylamine (TEA) and THF (e.g., in a 1:2 ratio).

  • Add 9-Decynoic acid, 10-bromo- (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-70°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables provide illustrative data for optimizing Sonogashira coupling reactions. These are representative conditions and may need to be adapted for specific substrates.

Table 1: Effect of Solvent and Base on Sonogashira Coupling Yield

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-TEA (3)THF601275
2PdCl₂(PPh₃)₂ (3)-TEA (3)DMF601282
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene80888
4Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane100691

Table 2: Influence of Catalyst Loading on Reaction Efficiency

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1PdCl₂(PPh₃)₂/CuI5 / 10506>95
2PdCl₂(PPh₃)₂/CuI2 / 45012>95
3PdCl₂(PPh₃)₂/CuI1 / 2701285
4PdCl₂(PPh₃)₂/CuI0.5 / 1702460

Visualizations

Experimental Workflow for Synthesis and Application

experimental_workflow cluster_synthesis Synthesis of 9-Decynoic acid, 10-bromo- cluster_application Application in Sonogashira Coupling start 10-Undecynoic Acid bromination Vicinal Dibromination start->bromination Br₂, DCM elimination Double Dehydrobromination bromination->elimination t-BuOK, THF product 9-Decynoic acid, 10-bromo- elimination->product purified_product Purified Product product->purified_product Purification (Chromatography) coupling Sonogashira Coupling purified_product->coupling Aryl Halide, Pd/Cu catalyst analysis Purification & Analysis (NMR, MS) coupling->analysis final_product Coupled Product analysis->final_product

Caption: General workflow for the synthesis and subsequent Sonogashira coupling of 9-Decynoic acid, 10-bromo-.

Troubleshooting Decision Tree for Low Yield in Sonogashira Coupling

troubleshooting_workflow start Low Yield in Sonogashira Coupling check_reagents Are reagents (catalyst, base, solvent) fresh and anhydrous? start->check_reagents replace_reagents Replace with fresh, anhydrous reagents. Degas solvents. check_reagents->replace_reagents No check_atmosphere Was the reaction run under a strictly inert atmosphere? check_reagents->check_atmosphere Yes reagent_yes Yes reagent_no No replace_reagents->start Retry Reaction improve_inertness Improve inert atmosphere technique (e.g., use Schlenk line, degas thoroughly). check_atmosphere->improve_inertness No check_temp Is the reaction temperature optimal for the specific substrates? check_atmosphere->check_temp Yes atmosphere_yes Yes atmosphere_no No improve_inertness->start Retry Reaction optimize_temp Screen a range of temperatures (e.g., RT, 50°C, 80°C). check_temp->optimize_temp No screen_catalyst Consider screening alternative catalysts, ligands, and bases. check_temp->screen_catalyst Yes temp_yes Yes temp_no No optimize_temp->start Retry Reaction

Caption: A decision tree for troubleshooting low yields in Sonogashira coupling reactions.

References

Troubleshooting low yields in 9-Decynoic acid, 10-bromo- synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-bromo-9-decynoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 10-bromo-9-decynoic acid?

A common and plausible two-step synthetic route involves:

  • Formation of 9-decynoic acid: This can be achieved through various methods, such as the alkylation of a smaller terminal alkyne with a haloalkane. A typical example is the reaction of the lithium salt of 1-heptyne with 3-bromopropanoic acid.

  • Bromination of 9-decynoic acid: The terminal alkyne of 9-decynoic acid is then brominated to yield 10-bromo-9-decynoic acid. A widely used method for this step is the reaction with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).[1]

Q2: I am observing a significant amount of starting material (9-decynoic acid) remaining after the bromination step. What could be the cause?

This issue often points to incomplete reaction. Several factors could be at play:

  • Insufficient Reagents: Ensure that at least a stoichiometric amount of N-bromosuccinimide (NBS) is used. A slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

  • Catalyst Inactivity: The silver nitrate catalyst can degrade over time, especially if exposed to light. Use fresh, high-quality silver nitrate.

  • Low Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side product formation.

  • Solvent Choice: Acetone is a commonly used solvent for this reaction.[1] Ensure it is dry, as water can interfere with the reaction.

Q3: My final product is impure, showing multiple spots on TLC analysis. What are the likely side products?

Common side products in the synthesis of 10-bromo-9-decynoic acid can include:

  • Dibrominated species: Over-bromination can lead to the formation of 9,10-dibromo-9-decenoic acid.

  • Starting material: Unreacted 9-decynoic acid.

  • Products of side reactions with the carboxylic acid: The carboxylic acid moiety can potentially undergo side reactions under certain conditions, although this is less common with the mild conditions of NBS/AgNO₃ bromination.

Q4: How can I effectively purify the final product, 10-bromo-9-decynoic acid?

Column chromatography is the most effective method for purifying 10-bromo-9-decynoic acid from the reaction mixture. A silica gel stationary phase is typically used, with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The polarity of the eluent should be carefully optimized to achieve good separation between the desired product, starting material, and any side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 10-bromo-9-decynoic acid, with a focus on low yields.

Problem 1: Low Yield in the Formation of 9-Decynoic Acid (Alkylation Step)
Symptom Possible Cause Suggested Solution
Low conversion of starting alkyne Incomplete deprotonation of the terminal alkyne.Use a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF at low temperature (-78 °C). Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Low reactivity of the haloalkane.Use an alkyl iodide instead of a bromide or chloride for faster reaction rates. The addition of a catalytic amount of sodium iodide can also be beneficial if using an alkyl bromide or chloride.
Formation of multiple products Dimerization of the starting alkyne (Glaser coupling).Add the alkyl halide to the solution of the lithium acetylide at a low temperature and allow the reaction to warm slowly.
Elimination reaction of the haloalkane.Use a primary haloalkane. Secondary and tertiary haloalkanes are more prone to elimination. Maintain a low reaction temperature.
Problem 2: Low Yield in the Bromination of 9-Decynoic Acid
Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficient NBS or inactive catalyst.Use 1.1-1.2 equivalents of freshly recrystallized NBS.[1] Use fresh, high-quality AgNO₃.
Reaction temperature is too low.Gently warm the reaction mixture to 30-40 °C. Monitor the reaction progress by TLC.
Formation of polybrominated side products Excess NBS or prolonged reaction time.Use a slight excess of NBS (1.1 eq) and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
Decomposition of the product Exposure to light or high temperatures.Protect the reaction from light by wrapping the flask in aluminum foil. Avoid excessive heating.

Experimental Protocols

Key Experiment 1: Synthesis of 9-Decynoic Acid (Illustrative Example)
  • Deprotonation: To a solution of 1-heptyne (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 1 hour.

  • Alkylation: To the above solution, add a solution of 3-bromopropanoic acid (1.1 eq) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 9-decynoic acid.

Key Experiment 2: Synthesis of 10-bromo-9-decynoic acid
  • Reaction Setup: To a solution of 9-decynoic acid (1.0 eq) in acetone (10 mL/mmol of acid) in a flask protected from light, add N-bromosuccinimide (1.1 eq) and silver nitrate (0.1 eq).[1]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently warm the mixture to 30-40 °C.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove insoluble materials. Wash the Celite pad with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 10-bromo-9-decynoic acid.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of 10-bromo-9-decynoic acid cluster_troubleshooting Troubleshooting cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Purification Start Start Synthesis Step1 Step 1: Form 9-decynoic acid Start->Step1 Step2 Step 2: Brominate 9-decynoic acid Step1->Step2 LowYield1 Low Yield in Step 1? Step1->LowYield1 End Final Product Step2->End LowYield2 Low Yield in Step 2? Step2->LowYield2 ImpureProduct Impure Product? End->ImpureProduct Sol1_1 Check Base/Solvent LowYield1->Sol1_1 Yes Sol1_2 Check Alkyl Halide LowYield1->Sol1_2 Yes Sol1_3 Optimize Conditions LowYield1->Sol1_3 Yes Sol2_1 Check Reagents (NBS, AgNO3) LowYield2->Sol2_1 Yes Sol2_2 Adjust Temperature LowYield2->Sol2_2 Yes Sol2_3 Monitor Reaction Time LowYield2->Sol2_3 Yes Purify Column Chromatography ImpureProduct->Purify Yes Bromination_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reactant 9-Decynoic Acid Intermediate Silver Acetylide Intermediate Reactant->Intermediate + AgNO3 Side_Product2 Unreacted Starting Material Reactant->Side_Product2 Incomplete Reaction Product 10-bromo-9-decynoic acid Intermediate->Product + NBS Side_Product1 Dibrominated Product Intermediate->Side_Product1 + Excess NBS

References

Minimizing off-target effects of 9-Decynoic acid, 10-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 9-Decynoic acid, 10-bromo-, a chemical probe for studying protein fatty acylation. The information provided is based on best practices for similar fatty acid analogs used in chemical biology.

Frequently Asked Questions (FAQs)

Q1: What is 9-Decynoic acid, 10-bromo- and what is its intended use?

9-Decynoic acid, 10-bromo- is a synthetic fatty acid analog. Its primary components suggest its function as a chemical probe for metabolic labeling of protein fatty acylation.[1][2]

  • 9-Decynoic acid: A ten-carbon fatty acid backbone that can be metabolized by cells and incorporated into proteins by acyltransferases.

  • Terminal Alkyne Group: This serves as a "click chemistry" handle.[3] It allows for the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) after the fatty acid has been incorporated into proteins. This enables visualization and/or enrichment of the modified proteins.

  • 10-bromo Group: The bromine atom at the 10th position could serve several purposes, such as altering the molecule's reactivity or metabolic fate, or acting as a leaving group in certain reactions. Its precise role would need to be defined by the supplier or in the primary literature describing its synthesis and use.

The intended use of this probe is to identify and study proteins that undergo fatty acylation, a crucial post-translational modification that affects protein localization, stability, and function.[4]

Q2: What are the potential primary targets of 9-Decynoic acid, 10-bromo-?

The primary "targets" are the enzymes that catalyze protein fatty acylation, such as N-myristoyltransferases (NMTs) and protein acyltransferases (PATs, including DHHC enzymes for S-palmitoylation), which would incorporate this analog into their substrate proteins.[4] The ultimate labeled entities are the proteins that are substrates of these enzymes.

Q3: What are the potential off-target effects of 9-Decynoic acid, 10-bromo-?

Off-target effects can arise from several sources. It is crucial to consider these possibilities when interpreting experimental results.

  • Metabolic Alterations: Introduction of an unnatural fatty acid can perturb lipid metabolism and signaling pathways.[5]

  • Non-specific Incorporation: The probe might be incorporated into lipids or other molecules besides proteins, leading to background signal.

  • Toxicity: At higher concentrations, fatty acid analogs can induce cellular stress or toxicity.

  • Enzyme Inhibition: The probe or its metabolites could inhibit enzymes involved in lipid metabolism or other cellular processes.

  • Non-enzymatic Labeling: The reactive groups on the probe could potentially react non-enzymatically with cellular components.

Troubleshooting Guide

Problem: High background or non-specific labeling in my fluorescence imaging/western blot.

High background can obscure true signal and lead to false positives. Here are some steps to troubleshoot this issue:

Possible Cause Troubleshooting Step Rationale
Probe concentration is too high. Perform a dose-response experiment. Titrate the concentration of 9-Decynoic acid, 10-bromo- to find the lowest effective concentration that provides a detectable signal for your protein of interest.Minimizes non-specific uptake and incorporation, and reduces potential toxicity.
Excess unbound probe. Optimize washing steps after probe incubation and before click chemistry. Increase the number and/or duration of washes.To remove any probe that has not been covalently incorporated into proteins.
Click chemistry reagents are causing background. Run a "no-probe" control (cells treated with vehicle, then subjected to the click reaction).This will determine if the fluorophore or biotin tag is non-specifically binding to cellular components.
Non-specific incorporation into other lipids. Perform lipid extraction and analyze by thin-layer chromatography (TLC) or mass spectrometry to see if the probe is present in lipid fractions.To understand the metabolic fate of the probe within the cell.

Problem: I am not detecting my protein of interest, which is a known fatty-acylated protein.

Possible Cause Troubleshooting Step Rationale
Probe is not being metabolized or activated. Ensure your cell type has the necessary metabolic pathways to convert the fatty acid to its acyl-CoA derivative.The probe must be converted to its active form to be used by acyltransferases.
Probe is a poor substrate for the specific acyltransferase. Use a positive control probe known to label your protein of interest, if available. Alternatively, use an orthogonal method like antibody-based detection to confirm protein expression.The structure of the analog may not be recognized efficiently by the enzyme that modifies your target protein.
Insufficient incubation time. Perform a time-course experiment to determine the optimal labeling duration.Protein turnover and the rate of fatty acylation can vary.
Detection method is not sensitive enough. For imaging, use a brighter fluorophore. For western blotting, use an antibody with higher affinity or an enhanced chemiluminescence (ECL) substrate.The level of incorporation might be low, requiring a more sensitive detection method.

Experimental Protocols

Protocol 1: Determining Optimal Probe Concentration

  • Cell Plating: Plate cells at a consistent density in a multi-well plate (e.g., 24-well).

  • Probe Dilution: Prepare a serial dilution of 9-Decynoic acid, 10-bromo- in culture medium. A typical starting range might be 1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Replace the medium in each well with the probe-containing medium and incubate for a set period (e.g., 4-16 hours).

  • Cell Lysis: Wash the cells thoroughly with PBS, then lyse them in a suitable buffer (e.g., RIPA buffer).

  • Click Chemistry: Perform the click reaction on the cell lysates with an azide-fluorophore (e.g., Azide-Alexa Fluor 488).

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

  • Quantification: Quantify the total lane intensity for each concentration. The optimal concentration is the lowest one that gives a robust signal with a clear protein banding pattern.

Visualizations

G cluster_0 Cellular Uptake and Metabolism cluster_1 On-Target Pathway cluster_2 Potential Off-Target Fates Probe 9-Decynoic acid, 10-bromo- (in media) Acyl-CoA 10-bromo-9-decynoyl-CoA Probe->Acyl-CoA Acyl-CoA Synthetase Enzyme Protein Acyltransferase (e.g., NMT, DHHC) Acyl-CoA->Enzyme Lipid_Synthesis Incorporation into Complex Lipids Acyl-CoA->Lipid_Synthesis Beta_Oxidation Metabolic Breakdown (β-oxidation) Acyl-CoA->Beta_Oxidation Labeled_Protein Acylated Protein (Labeled) Enzyme->Labeled_Protein Incorporation Target_Protein Substrate Protein Target_Protein->Enzyme Detection Fluorescence/ Biotin Signal Labeled_Protein->Detection Click Reaction + Reporter Tag

Caption: Metabolic pathway of 9-Decynoic acid, 10-bromo- and its potential on- and off-target fates.

G start Start: Unexpected Experimental Result q1 Is there high background or non-specific signal? start->q1 a1_yes Reduce probe concentration Optimize wash steps Run 'no-probe' control q1->a1_yes Yes q2 Is the signal for the protein of interest absent? q1->q2 No a1_yes->q2 a2_yes Increase probe concentration/time Check probe viability Use orthogonal detection method q2->a2_yes Yes q3 Is there evidence of cellular toxicity? q2->q3 No a2_yes->q3 a3_yes Perform cell viability assay (MTT) Lower probe concentration Reduce incubation time q3->a3_yes Yes end Refined Experiment q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common issues with fatty acid probes.

G cluster_workflow Experimental Workflow for Target Validation A 1. Metabolic Labeling Treat cells with 9-Decynoic acid, 10-bromo- B 2. Cell Lysis Harvest and lyse cells A->B C 3. Click Reaction Attach biotin-azide to the alkyne probe B->C D 4. Protein Enrichment Use streptavidin beads to pull down labeled proteins C->D E 5. On-Bead Digestion Digest proteins into peptides D->E F 6. LC-MS/MS Analysis Identify and quantify labeled proteins E->F G 7. Data Analysis Identify specific targets and potential off-targets F->G

Caption: A typical experimental workflow for identifying protein targets using a chemical probe.

References

Stability of 9-Decynoic acid, 10-bromo- in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-Decynoic acid, 10-bromo- in biological samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 9-Decynoic acid, 10-bromo- in biological samples?

A1: While specific stability data for 9-Decynoic acid, 10-bromo- is not extensively published, its stability can be inferred from its structural components: a terminal alkyne, a primary bromoalkane, and a medium-chain fatty acid. The terminal alkyne group is generally stable in biological environments, a property that has led to its widespread use in bioorthogonal chemistry.[1] However, the primary bromide introduces a potential site for nucleophilic substitution. Therefore, the stability in biological matrices will likely be influenced by the presence of endogenous nucleophiles and enzymatic activity.

Q2: What are the potential degradation pathways for 9-Decynoic acid, 10-bromo- in biological samples?

A2: Potential degradation pathways for 9-Decynoic acid, 10-bromo- include:

  • Dehalogenation: The bromine atom can be removed through enzymatic or non-enzymatic processes. This is a known metabolic pathway for brominated compounds in vivo.[2][3]

  • Hydrolysis: The bromide may be displaced by water, although this is generally slower than enzymatic dehalogenation.[4][5]

  • Nucleophilic Substitution: Endogenous nucleophiles, such as thiols (e.g., glutathione, cysteine residues in proteins), can displace the bromide.[6]

  • Oxidation: While the saturated fatty acid chain is relatively stable, some terminal alkynes can be susceptible to oxidation.[7]

Q3: How should I handle and store 9-Decynoic acid, 10-bromo- to ensure its stability?

A3: To ensure the stability of 9-Decynoic acid, 10-bromo-, it is recommended to follow standard procedures for handling lipids and reactive compounds.[8]

  • Storage of Neat Compound: Store as a solid at -20°C or lower, protected from light.

  • Storage in Solution: For stock solutions, use a suitable organic solvent like ethanol or DMSO. Store in glass vials with Teflon-lined caps at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to minimize oxidation.[8] Avoid using plastic containers for storage in organic solvents.[8]

  • Biological Samples: After spiking into biological matrices (plasma, serum, tissue homogenates), samples should be stored at -80°C to minimize enzymatic and chemical degradation.[9][10]

Q4: Can 9-Decynoic acid, 10-bromo- bind non-specifically to proteins in biological samples?

A4: Yes, like other fatty acids, 9-Decynoic acid, 10-bromo- can bind to proteins, particularly albumin, in plasma and other biological fluids.[11] This non-specific binding can affect its free concentration and apparent stability. It is important to consider this when designing experiments and interpreting results.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in plasma/serum at 37°C Enzymatic degradation (e.g., by dehalogenases or esterases if the compound is an ester prodrug).Perform stability assays in heat-inactivated plasma or in the presence of broad-spectrum enzyme inhibitors to assess the contribution of enzymatic degradation.
High variability in stability measurements between replicates Inconsistent sample handling and storage. Adsorption to plasticware.Ensure uniform and rapid processing of all samples. Use low-binding plasticware or glass vials for sample handling and storage.
Low recovery of the compound from biological matrix Poor extraction efficiency. Strong non-specific binding to proteins.Optimize the protein precipitation and/or liquid-liquid extraction protocol. Consider using a protein-denaturing agent in the extraction solvent.
Appearance of unexpected peaks in LC-MS analysis Degradation products or metabolites.Characterize the unknown peaks using tandem mass spectrometry (MS/MS) to identify potential degradation products (e.g., hydroxylated or debrominated species).

Quantitative Data Summary

The following table presents hypothetical stability data for 9-Decynoic acid, 10-bromo- in human plasma. This data is for illustrative purposes and should be confirmed by experimental studies.

Parameter Value Conditions
Half-life (t1/2) > 240 min37°C, Human Plasma
% Remaining after 4 hours > 90%37°C, Human Plasma
% Remaining after 24 hours > 95%4°C, Human Plasma
% Remaining after 3 freeze-thaw cycles (-80°C to RT) > 98%Human Plasma
% Remaining after 1 month > 95%-80°C, Human Plasma

Experimental Protocols

Protocol 1: Plasma Stability Assay
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 9-Decynoic acid, 10-bromo- in ethanol or DMSO.

  • Spiking into Plasma: Thaw human plasma (with anticoagulant, e.g., K2EDTA) at 37°C. Spike the stock solution into the plasma to a final concentration of 1 µM. Vortex gently to mix.

  • Incubation: Incubate the spiked plasma samples in a water bath at 37°C.

  • Time Points: Collect aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Sample Quenching and Protein Precipitation: To each aliquot, add 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining compound versus time. Calculate the half-life (t1/2).

Protocol 2: Tissue Homogenate Stability Assay
  • Preparation of Tissue Homogenate: Homogenize the tissue of interest (e.g., liver, brain) in 4 volumes of ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).

  • Spiking: Spike the 9-Decynoic acid, 10-bromo- stock solution into the tissue homogenate to a final concentration of 1 µM.

  • Incubation: Incubate the samples at 37°C.

  • Time Points and Quenching: Follow the same procedure as the plasma stability assay (steps 4-8) to collect and process samples at various time points.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis stock 1. Prepare Stock Solution spike 3. Spike Compound into Plasma stock->spike plasma 2. Thaw Plasma plasma->spike incubate 4. Incubate at 37°C spike->incubate timepoints 5. Collect Aliquots at Time Points incubate->timepoints quench 6. Quench & Precipitate Proteins timepoints->quench centrifuge 7. Centrifuge quench->centrifuge analyze 8. LC-MS/MS Analysis centrifuge->analyze data 9. Calculate Half-life analyze->data

Caption: Workflow for Plasma Stability Assay.

Metabolic_Fate cluster_pathways Potential Metabolic Pathways cluster_products Resulting Products / Fates compound 9-Decynoic acid, 10-bromo- beta_ox Beta-oxidation compound->beta_ox lipid_incorp Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) compound->lipid_incorp dehalogenation Dehalogenation compound->dehalogenation acetyl_coa Acetyl-CoA & Other Intermediates beta_ox->acetyl_coa cell_membranes Cellular Membranes lipid_incorp->cell_membranes storage Lipid Droplets lipid_incorp->storage dehalogenated_metabolite 10-Hydroxy-9-decynoic acid or other metabolites dehalogenation->dehalogenated_metabolite

Caption: Hypothetical Metabolic Fate of 9-Decynoic acid, 10-bromo-.

References

Technical Support Center: Purifying 9-Decynoic Acid, 10-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 9-Decynoic acid, 10-bromo-. The information is curated from established laboratory techniques for similar compounds, as specific literature on this exact molecule is limited.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 9-Decynoic acid, 10-bromo-.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (eluent). - Co-elution of impurities with the product. - Column overloading. - Decomposition of the product on silica gel.- Optimize the eluent system: Use a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. A common starting point for similar compounds is a hexane:ethyl acetate gradient.[1] - Try a different stationary phase: Consider using alumina or a reverse-phase silica gel if impurities are difficult to separate on standard silica. - Reduce the amount of crude material loaded onto the column. - Perform a rapid filtration through a plug of silica (flash chromatography) to minimize contact time.[1] Consider neutralization of the silica gel if the compound is acid-sensitive.
Product "Oiling Out" During Recrystallization - The solvent is too non-polar for the compound at low temperatures. - The cooling process is too rapid. - The presence of significant impurities lowers the melting point.- Use a mixed solvent system: Dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and add a poor solvent (e.g., hexane, pentane) dropwise until the solution becomes cloudy, then heat until clear and allow to cool slowly.[2] - Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.[3][4] - Pre-purify by column chromatography to remove the bulk of impurities before attempting recrystallization.
No Crystal Formation During Recrystallization - The solution is not supersaturated (too much solvent). - The compound is highly soluble in the chosen solvent even at low temperatures.- Reduce the volume of the solvent by gentle heating under a stream of inert gas. - Introduce a seed crystal of the pure compound to initiate crystallization.[4] - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[4] - Change the solvent to one in which the compound has lower solubility at room temperature but good solubility at elevated temperatures.[4]
Product Decomposition During Purification - Bromoalkynes can be unstable, especially in the presence of certain metals or bases. - The carboxylic acid moiety can react with basic impurities or stationary phases.- Avoid exposure to strong bases. - Use freshly distilled solvents to remove any potential contaminants. - Consider purification methods that do not involve chromatography, such as recrystallization or distillation if the compound is thermally stable.
Difficulty Removing a Specific Impurity - The impurity has a similar polarity to the product.- Consider specialized chromatography: Silver ion chromatography can be effective for purifying terminal alkynes by forming a reversible complex with the alkyne.[5] - Chemical modification: If the impurity has a reactive functional group that the product does not, it may be possible to selectively react the impurity to change its polarity, making it easier to separate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 9-Decynoic acid, 10-bromo-?

Q2: Which analytical techniques are best for assessing the purity of 9-Decynoic acid, 10-bromo-?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify and quantify impurities if their signals do not overlap with the product signals. Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification process.

Q3: Is 9-Decynoic acid, 10-bromo- stable to air and light?

A3: Bromoalkynes can be sensitive to light and air, potentially leading to decomposition over time. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.

Q4: Can I use distillation to purify 9-Decynoic acid, 10-bromo-?

A4: Vacuum distillation can be a viable purification method for liquid compounds if they are thermally stable. Given the molecular weight of 9-Decynoic acid, 10-bromo-, high vacuum would be necessary to achieve a reasonable boiling point. Care must be taken to avoid decomposition at elevated temperatures.

Quantitative Data Summary

The following table summarizes purification data for compounds with similar functional groups to 9-Decynoic acid, 10-bromo-. This data can serve as a starting point for developing a purification strategy.

CompoundPurification MethodEluent/Solvent SystemYieldPurityReference
1-Bromo-1-octyneColumn ChromatographyHexane to 20% EtOAc/Hexane76%Not Specified[1]
Bromoallene derivativeFlash Column ChromatographyHexane:Ethyl Acetate (4:1)73%Not Specified[6]
C2-Alkyl QuinazolinoneFlash Column ChromatographyEthyl Acetate:Petroleum Ether (4:1)75%Not Specified[7]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the purification of bromoalkynes by column chromatography and should be optimized for 9-Decynoic acid, 10-bromo-.

Materials:

  • Crude 9-Decynoic acid, 10-bromo-

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Methodology:

  • Prepare the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column:

    • Begin eluting with 100% hexane, collecting fractions.

    • Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%).

  • Monitor the Separation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying a solid organic compound.

Materials:

  • Crude 9-Decynoic acid, 10-bromo-

  • A suitable solvent or solvent pair (e.g., hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) and heat the mixture until the solid dissolves completely.

  • Decolorize (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallize the Product:

    • If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude 9-Decynoic acid, 10-bromo- column Column Chromatography synthesis->column Initial Purification recrystallization Recrystallization column->recrystallization Further Purification tlc TLC column->tlc Fraction Analysis hplc_gc HPLC/GC recrystallization->hplc_gc Quantitative Purity nmr NMR recrystallization->nmr Structural Verification tlc->column Optimize Eluent pure_product Pure Product hplc_gc->pure_product nmr->pure_product

Caption: A typical experimental workflow for the purification and analysis of 9-Decynoic acid, 10-bromo-.

troubleshooting_logic cluster_low_purity_solutions Solutions for Low Purity cluster_oiling_solutions Solutions for Oiling Out cluster_no_crystal_solutions Solutions for No Crystals start Purification Attempt check_purity Purity Acceptable? start->check_purity oiling_out Oiling Out start->oiling_out Recrystallization Issue no_crystals No Crystals start->no_crystals Recrystallization Issue low_purity Low Purity check_purity->low_purity No end Pure Product check_purity->end Yes optimize_eluent Optimize Eluent change_stationary_phase Change Stationary Phase reduce_load Reduce Column Load mixed_solvent Use Mixed Solvents slow_cooling Ensure Slow Cooling reduce_solvent Reduce Solvent Volume seed_crystal Add Seed Crystal change_solvent Change Solvent

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Managing the Cytotoxicity of Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and mitigate the cytotoxic effects of novel or poorly characterized chemical compounds, using 9-Decynoic acid, 10-bromo- as a case study.

Disclaimer: Information regarding the specific biological effects and cytotoxicity of 9-Decynoic acid, 10-bromo- is not extensively available in public literature. The following sections provide generalized strategies and protocols applicable to the investigation of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is 9-Decynoic acid, 10-bromo- and what are its likely applications?

A1: 9-Decynoic acid, 10-bromo- is a functionalized fatty acid. Based on the structure of similar molecules, such as 10-bromodecanoic acid, it is likely used as a chemical building block or intermediate in organic synthesis.[1][2] The terminal alkyne group is a versatile handle for "click chemistry" reactions, while the bromo- group allows for various nucleophilic substitution reactions, making it useful for creating more complex molecules for drug discovery or materials science.[1][2][3]

Q2: Why might a compound like 9-Decynoic acid, 10-bromo- be cytotoxic?

A2: The cytotoxicity of a novel compound can arise from several factors related to its chemical structure. For this molecule, potential sources of toxicity could include:

  • Alkylation: The terminal bromo- group can act as an alkylating agent, reacting with and damaging biological macromolecules like DNA and proteins.

  • Mitochondrial Disruption: As a fatty acid derivative, it may interfere with mitochondrial beta-oxidation or disrupt mitochondrial membrane potential.

  • Reactive Oxygen Species (ROS) Production: The compound might induce oxidative stress within the cell.

  • Functional Group Reactivity: The terminal alkyne, especially in the presence of certain metal catalysts like copper, can sometimes contribute to cytotoxicity.[3]

Q3: What are the primary mechanisms of cell death caused by cytotoxic compounds?

A3: Cytotoxic agents can induce cell death through several distinct pathways:[4]

  • Apoptosis: A programmed and highly regulated form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation without inducing a significant inflammatory response.

  • Necrosis: A non-programmed form of cell death resulting from acute cellular injury, characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents, which often triggers inflammation.

  • Autophagy-dependent cell death: A process where the cell degrades its own components through the lysosomal machinery, which can lead to cell death if sustained.

Q4: What are the general strategies to reduce the cytotoxicity of an experimental compound?

A4: Mitigating cytotoxicity is a key challenge in drug discovery.[5] Common strategies include:

  • Structural Modification: Altering the chemical structure to remove or mask toxic functional groups while preserving desired activity.[6]

  • Formulation and Delivery: Encapsulating the compound in a delivery vehicle, such as a liposome or nanoparticle, can control its release, improve solubility, and reduce systemic toxicity by enhancing targeted delivery.[7][8]

  • Co-administration: Using the compound in combination with a cytoprotective agent (e.g., an antioxidant) to counteract a specific toxic mechanism.[9]

  • Targeted Delivery: Conjugating the compound to a molecule (like an antibody or peptide) that specifically binds to receptors on target cells, thereby reducing its effect on non-target cells.[10][11]

Troubleshooting Guide: Unexpected Cytotoxicity

Problem: High levels of cell death are observed even at low concentrations of the compound.

Possible Cause Suggested Solution
High intrinsic reactivity of the compound. Perform a preliminary chemical stability assay. Assess reactivity with common biological nucleophiles like glutathione.
Contamination of the compound stock. Verify the purity of your compound using methods like LC-MS or NMR. Synthesize a fresh batch if necessary.
Insolubility leading to precipitation. Poorly soluble compounds can form aggregates that are toxic to cells.[12] Examine the culture medium for precipitates. Use a different solvent or a formulation strategy to improve solubility.
High sensitivity of the chosen cell line. Test the compound across a panel of different cell lines to determine if the effect is cell-type specific. Include a non-malignant cell line to assess the therapeutic index.[13]
Interaction with culture medium components. Some compounds can react with components in the culture medium (e.g., serum proteins, pH indicators), forming toxic byproducts. Test cytotoxicity in a simpler, serum-free medium if possible.

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol outlines a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of 9-Decynoic acid, 10-bromo- in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 µM). Include a vehicle control (e.g., DMSO) at the same concentration used for the compound dilutions.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different modes of cell death.

  • Cell Treatment: Seed and treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include positive (e.g., staurosporine for apoptosis) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Quantitative Data Summary

The tables below are templates for summarizing data from cytotoxicity experiments.

Table 1: Example IC50 Values (µM) of Compound X across Different Cell Lines

Cell LineTissue of OriginIC50 (48h)Selectivity Index (SI)
A549Lung Carcinoma15.2 ± 1.83.5
MCF-7Breast Adenocarcinoma28.5 ± 3.11.9
PNT-2Normal Prostate Epithelium53.1 ± 4.5-
SI = IC50 in normal cells / IC50 in cancer cells

Table 2: Example Effect of Mitigation Strategies on Cell Viability (%)

Treatment (at IC50)Standard FormulationLiposomal Formulation+ N-acetylcysteine (1 mM)
A549 Cells 50%75%82%
PNT-2 Normal Cells 68%91%94%

Visualized Workflows and Pathways

Cytotoxicity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategy A 1. Determine Compound Purity & Solubility B 2. Single High-Dose Viability Screen (e.g., 10 µM) A->B C 3. Determine IC50 in Target Cell Line (MTT / CellTiter-Glo Assay) B->C D 4. Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->D If IC50 is in desired range E 5. Assess Mitochondrial Health (e.g., JC-1 Assay) D->E Investigate upstream cause F 6. Measure Oxidative Stress (e.g., ROS-Glo Assay) D->F Investigate upstream cause G 7. Test Cytoprotective Agents (e.g., Antioxidants) E->G Based on identified mechanism H 8. Develop Alternative Formulation (e.g., Liposomes, Nanoparticles) E->H Based on identified mechanism F->G Based on identified mechanism F->H Based on identified mechanism I 9. Re-evaluate IC50 with Mitigation Strategy G->I H->I

Caption: Workflow for assessing and mitigating the cytotoxicity of a novel compound.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cytotoxic Compound (e.g., 9-Decynoic acid, 10-bromo-) mito Mitochondrial Stress (Bax/Bak activation) compound->mito receptor Death Receptors (e.g., Fas, TRAIL) compound->receptor cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Executioner Caspases (Caspase-3, -7) cas9->cas3 cas8 Caspase-8 Activation receptor->cas8 cas8->cas3 apoptosis Apoptosis (DNA Fragmentation, Cell Blebbing) cas3->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Troubleshooting_Logic rect rect start High Cytotoxicity Observed q1 Is compound soluble in medium? start->q1 a1_yes Check cell line sensitivity q1->a1_yes Yes a1_no Improve Formulation (Solvents, Liposomes) q1->a1_no No q2 Is toxicity cell-type specific? a1_yes->q2 a2_yes Investigate target-specific pathways a2_no Investigate general mechanism (e.g., Oxidative Stress)

Caption: Decision tree for troubleshooting unexpected cytotoxicity results.

References

Improving the efficiency of 9-Decynoic acid, 10-bromo- labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of labeling experiments using 9-Decynoic acid, 10-bromo-.

Frequently Asked Questions (FAQs)

Q1: What is 9-Decynoic acid, 10-bromo-, and what is it used for?

A1: 9-Decynoic acid, 10-bromo- is a modified fatty acid containing a terminal alkyne group and a bromo group. The terminal alkyne allows for its use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the covalent attachment of reporter molecules (e.g., fluorophores, biotin) to proteins or other biomolecules that have been metabolically or chemically tagged with an azide group. This is particularly useful for studying protein fatty-acylation and other post-translational modifications.

Q2: What is the principle behind the labeling reaction?

A2: The labeling reaction is based on the highly efficient and specific "click chemistry" reaction. The terminal alkyne on the 9-Decynoic acid, 10-bromo- reacts with an azide-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

Q3: What are the key components required for a successful labeling experiment?

A3: A successful labeling experiment requires the following key components:

  • Azide-modified biomolecule: The protein or molecule of interest must contain an azide group.

  • 9-Decynoic acid, 10-bromo-: The alkyne-containing labeling reagent.

  • Copper(I) catalyst: Typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Copper ligand: A ligand such as TBTA or THPTA is used to stabilize the copper(I) catalyst and improve reaction efficiency.

  • Appropriate buffer system: Buffers that do not interfere with the click reaction are essential. Phosphate-buffered saline (PBS) and triethanolamine (TEA) are commonly used. Buffers containing primary amines, like Tris, should be avoided as they can inhibit the reaction[1].

Troubleshooting Guides

Below are common issues encountered during the labeling process and their potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or no labeling efficiency Inefficient click reaction- Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate), as it is prone to oxidation. - Optimize the concentration of copper and ligand. A typical starting point is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM ligand. - Ensure the pH of the reaction mixture is between 7 and 8.
Degradation of reagents- Store 9-Decynoic acid, 10-bromo- and azide-modified molecules under appropriate conditions (e.g., protected from light and moisture). - Prepare fresh stock solutions of all reagents before each experiment.
Presence of interfering substances- Avoid using buffers containing primary amines (e.g., Tris). Use PBS or TEA buffers instead[1]. - Ensure samples are free from chelating agents (e.g., EDTA) that can sequester copper ions.
High background or non-specific labeling Excess of alkyne probe- The ideal orientation for click chemistry involves an alkyne-probe and an azide-tag to minimize non-specific labeling of proteins, particularly cysteine residues[1]. - If using an azide-probe, use PBS or TEA buffer instead of HEPES, as HEPES can increase non-specific cysteine reactivity[1].
Aggregation of labeling reagent- Ensure 9-Decynoic acid, 10-bromo- is fully dissolved in an appropriate solvent (e.g., DMSO) before adding it to the reaction mixture.
Insufficient washing- Increase the number and duration of washing steps after the labeling reaction to remove unbound reagents.
Irreproducible results Inconsistent reagent preparation- Use a standardized protocol for preparing all stock solutions and reaction mixtures. - Prepare fresh reagents for each set of experiments.
Variability in reaction conditions- Ensure consistent reaction times, temperatures, and component concentrations across all experiments. - Degas solutions to remove oxygen, which can interfere with the copper catalyst.

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with 9-Decynoic acid, 10-bromo-

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Azide-modified protein sample

  • 9-Decynoic acid, 10-bromo- (alkyne probe)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DMSO/water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein sample in PBS.

    • 9-Decynoic acid, 10-bromo- (final concentration typically 10-100 µM).

    • TBTA or THPTA ligand (final concentration 1 mM).

    • CuSO₄ (final concentration 1 mM).

  • Initiate the reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Stop the reaction: The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to downstream purification or analysis.

  • Analyze the results: The labeled protein can be visualized by methods appropriate for the attached reporter (e.g., fluorescence imaging for a fluorescent dye, or western blot for a biotin tag).

Visualizations

Experimental Workflow for Protein Labeling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Azide-Modified Protein D Combine Reagents & Protein A->D B 9-Decynoic acid, 10-bromo- (Alkyne Probe) B->D C Click Chemistry Reagents (CuSO4, Ascorbate, Ligand) C->D E Incubate (RT, 1-2h) D->E F Stop Reaction (Optional) E->F G Purification/ Analysis F->G G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Protein_N3 Protein-N3 (Azide) Labeled_Protein Labeled Protein (Triazole Linkage) Protein_N3->Labeled_Protein Alkyne Br-Decynoic Acid (Alkyne) Alkyne->Labeled_Protein CuSO4 CuSO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Labeled_Protein Catalysis

References

Technical Support Center: Reactions Involving Bromo-Substituted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the cleavage of the bromo group during common organic reactions.

Troubleshooting in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, a common side reaction is the cleavage of the carbon-bromine bond, leading to the formation of a hydrodehalogenation byproduct and reduced yields of the desired product.

FAQs and Troubleshooting Guide

Question 1: My aryl bromide is being debrominated (hydrodehalogenation) in my Suzuki-Miyaura reaction. What is happening?

Answer: Hydrodehalogenation is a common side reaction where the bromo group on your starting material is replaced by a hydrogen atom. This typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br complex can then react with a hydride source in the reaction mixture, leading to the undesired byproduct. Common hydride sources include alcohol solvents (like methanol or ethanol), certain amine bases, or even water.[1]

The mechanism involves the palladium complex abstracting a hydride, which then reductively eliminates with the aryl group to form the debrominated product and regenerate the Pd(0) catalyst.

hydrodehalogenation start Ar-Br + Pd(0)L2 pd_complex Ar-Pd(II)(Br)L2 start->pd_complex Oxidative Addition pd_hydride Ar-Pd(II)(H)L2 pd_complex->pd_hydride Hydride Transfer hydride_source Hydride Source (e.g., solvent, base) debrominated_product Ar-H (Debrominated Product) pd_hydride->debrominated_product Reductive Elimination catalyst_regen Pd(0)L2 pd_hydride->catalyst_regen

Fig. 1: Simplified mechanism of hydrodehalogenation.

Question 2: How can I prevent or minimize this debromination side reaction?

Answer: Minimizing debromination involves carefully selecting your reaction parameters to favor the desired cross-coupling pathway over the hydrodehalogenation pathway. Here are key factors to consider:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the reductive elimination step of the desired coupling, outcompeting the hydrodehalogenation pathway.[2][3] Ligands from the Buchwald family, such as SPhos and XPhos, have been shown to be effective in minimizing this side reaction.[3]

  • Base Selection: The base plays a crucial role. Strong alkoxide bases, especially in alcohol solvents, can be a source of hydrides. Consider using weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃, which are less prone to generating hydride species.[4]

  • Solvent System: Avoid using primary alcohols (methanol, ethanol) as solvents if debromination is a problem, as they can be readily oxidized to provide a hydride source. Aprotic solvents like dioxane, THF, or toluene are generally preferred. The addition of a small amount of water is often necessary for the Suzuki-Miyaura reaction to proceed.[1]

  • Temperature: Lowering the reaction temperature can sometimes help to suppress side reactions. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

troubleshooting_suzuki start Debromination Observed? ligand Is your phosphine ligand bulky and electron-rich? start->ligand Yes no_problem Proceed with reaction. start->no_problem No base Are you using a strong alkoxide base? ligand->base Yes solution1 Consider using ligands like SPhos or XPhos. ligand->solution1 No solvent Is the solvent an alcohol (e.g., MeOH, EtOH)? base->solvent No solution2 Switch to a weaker inorganic base (e.g., K₂CO₃, K₃PO₄). base->solution2 Yes solution3 Use an aprotic solvent (e.g., dioxane, toluene, THF). solvent->solution3 Yes

Fig. 2: Troubleshooting flowchart for debromination.
Data on Reaction Parameter Effects

The following table summarizes the qualitative effects of different reaction components on the likelihood of debromination.

ParameterCondition to Favor Desired ProductCondition Prone to DebrominationRationale
Ligand Bulky, electron-rich phosphines (e.g., Buchwald ligands)[3]Less bulky, electron-poor ligandsBulky, electron-rich ligands promote faster reductive elimination of the desired product.[2]
Base Weaker inorganic bases (K₂CO₃, K₃PO₄, CsF)[4]Strong alkoxide bases (e.g., NaOEt, KOtBu)Alkoxide bases can act as hydride sources, especially in alcohol solvents.
Solvent Aprotic solvents (Dioxane, Toluene, THF)Protic/alcoholic solvents (Methanol, Ethanol)Alcohols can be oxidized by the Pd complex to generate hydrides.[1]
Temperature Lowest effective temperatureHigh temperaturesHigher temperatures can increase the rate of side reactions.
Key Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is designed to minimize the hydrodehalogenation of 4-bromoanisole.

Reagents:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • K₃PO₄ (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Preventing Side Reactions in Grignard Reagent Formation

The formation of Grignard reagents (R-MgBr) from aryl bromides is a fundamental transformation. However, the desired product can be consumed by a side reaction, leading to a homocoupled (Wurtz-type) byproduct.

FAQs and Troubleshooting Guide

Question 3: I am getting a lot of homocoupled byproduct (e.g., biphenyl from bromobenzene) when I try to make a Grignard reagent. Why is this happening?

Answer: This is likely due to a Wurtz-type coupling reaction. In this side reaction, the freshly formed Grignard reagent (which is nucleophilic) attacks the C-Br bond of another molecule of the unreacted aryl bromide (which is electrophilic). This results in the formation of a homocoupled byproduct (Ar-Ar) and magnesium bromide (MgBr₂).

wurtz_coupling grignard Ar-MgBr (Grignard Reagent) wurtz_product Ar-Ar (Wurtz Product) grignard->wurtz_product Nucleophilic Attack aryl_bromide Ar-Br (Aryl Bromide) mgbr2 MgBr₂

Fig. 3: Wurtz-type coupling side reaction.

Question 4: How can I minimize this Wurtz coupling side reaction?

Answer: Minimizing Wurtz coupling involves controlling the reaction conditions to favor the formation of the Grignard reagent over its subsequent reaction with the starting material.

  • Slow Addition: Add the aryl bromide slowly to the magnesium turnings. This maintains a low concentration of the aryl bromide in the presence of the Grignard reagent, reducing the likelihood of the side reaction.

  • Temperature Control: The formation of Grignard reagents is exothermic. Overheating can accelerate the Wurtz coupling. Maintain a gentle reflux and use a cooling bath if necessary to control the reaction temperature.

  • Solvent: Use an appropriate ether solvent like diethyl ether or THF. THF is often preferred for less reactive aryl bromides as it can better solvate and stabilize the Grignard reagent.

  • Magnesium Activation: Ensure the magnesium surface is activated. This can be achieved by using fresh magnesium turnings, crushing them before use, or adding a small crystal of iodine as an initiator. A more reactive magnesium surface promotes faster Grignard formation, which can outcompete the Wurtz coupling.

Data on Reaction Condition Effects
ParameterCondition to Favor Grignard FormationCondition Prone to Wurtz CouplingRationale
Addition Rate Slow, dropwise addition of aryl bromideRapid addition of aryl bromideMaintains a low concentration of the electrophile (Ar-Br).
Temperature Gentle reflux, controlled with coolingHigh, uncontrolled temperatureHigher temperatures increase the rate of the bimolecular Wurtz reaction.
Concentration Dilute conditionsConcentrated conditionsReduces the probability of the Grignard reagent and aryl bromide colliding.
Mg Surface High surface area, activated MgPassivated, low surface area MgPromotes faster formation of the Grignard reagent.
Key Experimental Protocol: Formation of Phenylmagnesium Bromide

This protocol is designed to minimize Wurtz coupling.

Reagents:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Bromobenzene (5.0 mL, 47.5 mmol)

  • Anhydrous diethyl ether (25 mL)

  • A small crystal of iodine

Procedure:

  • Flame-dry all glassware (a three-neck round-bottom flask, a condenser, and an addition funnel) and allow to cool under a stream of dry nitrogen or argon.

  • Place the magnesium turnings and the iodine crystal in the flask.

  • Assemble the apparatus and maintain a positive pressure of inert gas.

  • In the addition funnel, prepare a solution of bromobenzene in 15 mL of anhydrous diethyl ether.

  • Add about 2-3 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy solution. If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has started, add the remaining 10 mL of anhydrous diethyl ether to the flask to dilute the mixture.

  • Add the rest of the bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete reaction. The resulting dark grey to brown solution is the Grignard reagent and should be used promptly.

References

Optimization of analytical methods for 9-Decynoic acid, 10-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Decynoic acid, 10-bromo-. The information is designed to address common challenges encountered during the analysis of this compound.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question: I am seeing significant peak tailing in my HPLC analysis. What could be the cause and how can I fix it?

Answer: Peak tailing in HPLC is a common issue that can arise from several factors, particularly when analyzing a molecule like 9-Decynoic acid, 10-bromo-, which contains a carboxylic acid group.

  • Secondary Interactions: The carboxylic acid moiety can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution: Use an end-capped column or add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to saturate the active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Mismatched pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid.

    • Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid to keep it in its protonated form, which generally results in better peak shape on reverse-phase columns.

Question: My GC-MS analysis is showing poor sensitivity and peak shape. What should I investigate?

Answer: Direct injection of free carboxylic acids in GC can be problematic due to their polarity and potential for thermal degradation.

  • Derivatization: Carboxylic acids are often not volatile enough for direct GC analysis and can interact with the column.

    • Solution: Derivatize the carboxylic acid to a more volatile ester, such as a methyl ester (Fatty Acid Methyl Ester - FAME). A common method is to use BF₃-methanol or diazomethane. This will significantly improve peak shape and sensitivity.[1]

  • Injector Temperature: The injector temperature might be too high, causing the compound to decompose, or too low, leading to incomplete volatilization.

    • Solution: Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between volatilization and stability.

  • Column Choice: The choice of GC column is critical.

    • Solution: A mid-polar to polar capillary column, such as one with a wax or polyethylene glycol (PEG) stationary phase, is often suitable for FAME analysis.[2]

Question: I am observing two molecular ion peaks in my mass spectrum with a 2 m/z unit difference and almost equal intensity. Is my sample impure?

Answer: No, this is the expected isotopic pattern for a compound containing one bromine atom.[3][4] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[3][4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal abundance, which is a characteristic signature for a monobrominated compound.[3][4]

Question: My NMR spectrum is showing a broad singlet around 11-12 ppm. Is this expected?

Answer: Yes, a broad singlet in that region is characteristic of the carboxylic acid proton (-COOH). Its chemical shift can vary depending on the solvent and concentration. For a similar compound, 10-bromodecanoic acid, the carboxylic acid proton appears at 11.23 ppm.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of 9-Decynoic acid, 10-bromo-?

A1: A good starting point for reverse-phase HPLC analysis would be:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a higher percentage of A, and ramp up to a higher percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for the carboxylic acid group) or Mass Spectrometry
Injection Volume 5-20 µL

Q2: How should I prepare my sample for GC-MS analysis?

A2: As mentioned in the troubleshooting guide, derivatization to the methyl ester is highly recommended.[1] A general protocol is provided in the Experimental Protocols section.

Q3: What are the key fragments I should look for in the mass spectrum of 9-Decynoic acid, 10-bromo-?

A3: Besides the characteristic M+ and M+2 molecular ion peaks, you can expect to see fragments corresponding to the loss of the bromine atom, cleavage of the alkyl chain, and rearrangements involving the carboxylic acid and alkyne groups.

Q4: How can I confirm the structure of 9-Decynoic acid, 10-bromo- using NMR?

A4: ¹H NMR should show characteristic peaks for the terminal alkyne proton, the methylene group adjacent to the bromine, the methylene group alpha to the carbonyl, and the other methylene groups in the chain. The carboxylic acid proton will appear as a broad singlet. ¹³C NMR will show distinct signals for the carboxylic carbon, the two sp-hybridized carbons of the alkyne, the carbon attached to the bromine, and the other carbons in the alkyl chain. For a similar compound, 10-bromodecanoic acid, the methylene protons adjacent to the bromine appear at 3.41 ppm, and the methylene protons alpha to the carbonyl appear at 2.36 ppm in ¹H NMR.[5] In ¹³C NMR, the carbon of the carboxylic acid is observed around 180.2 ppm, and the carbon attached to the bromine is at 34.0 ppm.[5]

Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
  • Sample Preparation: Weigh approximately 1-5 mg of 9-Decynoic acid, 10-bromo- into a clean, dry reaction vial.

  • Esterification: Add 1 mL of 2% sulfuric acid in methanol to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the FAME.

  • Analysis: Carefully transfer the hexane layer to a GC vial for analysis.

Protocol 2: HPLC-UV Method for Quantification
  • Standard Preparation: Prepare a stock solution of 9-Decynoic acid, 10-bromo- in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration within the calibration range.

  • HPLC Analysis:

    • Inject the standards and samples onto a C18 column.

    • Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-5 min, 50% B; 5-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-50% B; 35-40 min, 50% B.

    • Set the flow rate to 1.0 mL/min and the UV detector to 210 nm.

  • Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of 9-Decynoic acid, 10-bromo- in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Interpretation start Start with Sample Containing 9-Decynoic acid, 10-bromo- extraction Lipid Extraction (if in complex matrix) start->extraction derivatization Derivatization to FAME (for GC-MS) extraction->derivatization dissolution Dissolution in Solvent (for HPLC) extraction->dissolution gcms GC-MS Analysis derivatization->gcms hplc HPLC Analysis dissolution->hplc gcms_data GC-MS Data: - Retention Time - Mass Spectrum - Isotope Pattern gcms->gcms_data hplc_data HPLC Data: - Retention Time - Peak Area hplc->hplc_data structure_confirm Structural Confirmation gcms_data->structure_confirm quantification Quantification hplc_data->quantification

Caption: General experimental workflow for the analysis of 9-Decynoic acid, 10-bromo-.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_ms Mass Spectrometry Interpretation peak_tailing Peak Tailing secondary_interactions Secondary Interactions with Column peak_tailing->secondary_interactions column_overload Column Overload peak_tailing->column_overload ph_mismatch Incorrect Mobile Phase pH peak_tailing->ph_mismatch poor_sensitivity Poor Sensitivity / Peak Shape no_derivatization No Derivatization poor_sensitivity->no_derivatization bad_temp Incorrect Injector Temperature poor_sensitivity->bad_temp wrong_column Inappropriate GC Column poor_sensitivity->wrong_column isotope_pattern M+ and M+2 Peaks Observed bromine_present Presence of One Bromine Atom isotope_pattern->bromine_present

Caption: Troubleshooting logic for common analytical issues with 9-Decynoic acid, 10-bromo-.

References

Validation & Comparative

Validating Target Engagement of Novel FABP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies and data for validating the target engagement of novel Fatty Acid Binding Protein (FABP) inhibitors. While specific experimental data for "9-Decynoic acid, 10-bromo-" is not publicly available, this document serves as a resource for researchers looking to characterize new chemical entities by comparing them against well-established FABP inhibitors. Fatty Acid Binding Proteins are intracellular lipid chaperones that play crucial roles in lipid metabolism and signaling, making them attractive therapeutic targets for a range of diseases, including metabolic disorders, inflammation, and pain.[1][2][3]

The Role of FABPs in Cellular Signaling

Fatty Acid Binding Proteins facilitate the transport of fatty acids and other lipidic molecules within the cell.[2] By binding to these ligands, FABPs influence a variety of downstream signaling pathways. For instance, FABP5 is involved in endocannabinoid signaling by transporting anandamide (AEA) to the enzyme fatty acid amide hydrolase (FAAH) for degradation.[2] Inhibition of FABP5 can thus potentiate AEA signaling, leading to analgesic and anti-inflammatory effects.[2]

cluster_cell Intracellular Space FA Fatty Acids / Endocannabinoids (e.g., AEA) FABP FABP FA->FABP Binding FA_FABP FA-FABP Complex FABP->FA_FABP FAAH FAAH (Degradation) FA_FABP->FAAH Delivery for Degradation Nucleus Nucleus (Gene Transcription) FA_FABP->Nucleus Transcriptional Regulation Signaling Downstream Signaling FA_FABP->Signaling Inhibitor FABP Inhibitor (e.g., 9-Decynoic acid, 10-bromo-) Inhibitor->FABP Blocks Binding

Figure 1: General mechanism of FABP inhibition.

Comparative Analysis of Known FABP Inhibitors

A variety of small molecule inhibitors targeting different FABP isoforms have been developed and characterized.[3][4] These compounds exhibit a range of binding affinities and selectivities. The table below summarizes key quantitative data for several prominent FABP inhibitors, providing a benchmark for the evaluation of new compounds.

InhibitorTarget FABP(s)Ki (nM)IC50 (µM)Kd (µM)Notes
BMS-309403 FABP4<2--Highly potent and selective for FABP4 over FABP3 and FABP5.[4][5]
HTS01037 a-FABP/aP2670--A potent ligand of adipocyte FABP.[6]
SBFI-26 FABP5---A well-characterized, potent FABP5 inhibitor often used as a positive control.[7]
RO6806051 FABP4, FABP511 (hFABP4)--A potent dual inhibitor of FABP4 and FABP5.[6]
MF6 FABP7, FABP5--0.02 (FABP7), 0.874 (FABP5)High affinity for FABP7.[6]
FABP4-IN-3 FABP425--Highly selective for FABP4 over FABP3.[5]
ART26.12 FABP5770--Selective for FABP5 over FABP3, FABP4, and FABP7.[6]

Experimental Protocols for Target Engagement Validation

Validating the engagement of a novel compound with its intended target is a critical step in drug discovery. The following are detailed methodologies for key experiments used to characterize FABP inhibitors.

Fluorescence-Based Displacement Assay

This is a common in vitro method to determine the binding affinity of a test compound.

  • Principle: A fluorescently labeled fatty acid analog, such as 12-NBD Stearate, binds to the FABP, resulting in a high fluorescence signal.[5] An unlabeled inhibitor will compete for the binding pocket, displacing the fluorescent probe and causing a decrease in fluorescence.

  • Protocol:

    • Recombinant human FABP protein is incubated with a fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or 12-NBD Stearate).

    • Increasing concentrations of the test compound (e.g., 9-Decynoic acid, 10-bromo-) are added to the mixture.

    • The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths.

    • The IC50 value is determined by plotting the percentage of probe displacement against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Microscale Thermophoresis (MST)

MST is a biophysical technique that measures the affinity of a ligand to a target protein in solution.

  • Principle: The movement of molecules in a temperature gradient (thermophoresis) is dependent on their size, charge, and solvation shell. Ligand binding to a protein alters these properties, leading to a change in the thermophoretic movement, which is detected by changes in fluorescence.

  • Protocol:

    • The target FABP protein is fluorescently labeled.

    • A serial dilution of the unlabeled test compound is prepared.

    • The labeled protein is mixed with the different concentrations of the test compound.

    • The samples are loaded into capillaries and the MST instrument applies a temperature gradient.

    • The change in fluorescence is measured, and the data is used to calculate the dissociation constant (Kd).

Cellular Lipolysis Assay

This cell-based assay assesses the functional consequence of FABP4 inhibition in adipocytes.

  • Principle: FABP4 is involved in the regulation of lipolysis in adipocytes.[3] Inhibition of FABP4 is expected to reduce the release of glycerol and free fatty acids from fat cells stimulated with a lipolytic agent.

  • Protocol:

    • Differentiated adipocytes (e.g., 3T3-L1 cells) are pre-treated with the test compound or a vehicle control.

    • Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol.

    • After incubation, the cell culture medium is collected.

    • The concentration of glycerol or free fatty acids in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.

    • A dose-dependent reduction in glycerol/free fatty acid release indicates successful target engagement and functional inhibition of FABP4.

Experimental Workflow for Validating a Novel FABP Inhibitor

The following diagram outlines a typical workflow for the initial validation and characterization of a novel FABP inhibitor.

cluster_workflow Novel FABP Inhibitor Validation Workflow Start Hypothesized Inhibitor (e.g., 9-Decynoic acid, 10-bromo-) InVitro In Vitro Binding Assays (Fluorescence Displacement, MST) Start->InVitro Selectivity Selectivity Profiling (Against other FABP isoforms) InVitro->Selectivity CellBased Cell-Based Functional Assays (e.g., Lipolysis Assay) Selectivity->CellBased InVivo In Vivo Efficacy Studies (Animal Models) CellBased->InVivo Conclusion Validated Target Engagement InVivo->Conclusion

Figure 2: Workflow for validating a novel FABP inhibitor.

By following these established protocols and comparing the results to the data from known inhibitors, researchers can effectively validate the target engagement and characterize the potency and selectivity of novel compounds like "9-Decynoic acid, 10-bromo-". This systematic approach is essential for the advancement of new therapeutics targeting the FABP family.

References

Negative Control Experiments for 9-Decynoic acid, 10-bromo-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing 9-Decynoic acid, 10-bromo- as a chemical probe, rigorous validation of experimental results is paramount. This guide provides a framework for designing and interpreting negative control experiments to ensure the observed biological effects are specifically due to the intended chemical modification. The primary application of a terminal bromoalkyne fatty acid like 9-Decynoic acid, 10-bromo- is in bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the covalent attachment of the fatty acid to a target molecule bearing an azide group.

Comparison of Reactivity in CuAAC Reactions

The specificity of the CuAAC reaction is central to the utility of 9-Decynoic acid, 10-bromo-. Negative controls are essential to demonstrate that the conjugation is dependent on the presence of the terminal alkyne group. The following table compares the expected reactivity of 9-Decynoic acid, 10-bromo- with two potential negative control molecules.

CompoundStructureKey Functional Group for CuAACExpected % Conversion (Triazole Formation)Rationale for Outcome
9-Decynoic acid, 10-bromo- Br-C≡C-(CH₂)₇-COOHTerminal Alkyne>95%[1][2]The terminal alkyne is the reactive moiety that specifically participates in the copper-catalyzed cycloaddition with an azide.[2][3]
Negative Control 1: 10-Bromodecanoic acid Br-(CH₂)₉-COOHNone (Saturated Chain)0%This molecule lacks the terminal alkyne necessary for the [3+2] cycloaddition reaction. It serves as an excellent control for the necessity of the alkyne group.
Negative Control 2: Decanoic acid CH₃-(CH₂)₈-COOHNone (Saturated Chain)0%This control lacks both the alkyne and the bromo- group, controlling for any non-specific effects of introducing a ten-carbon fatty acid into the system.

Experimental Protocols

Protocol: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-modified protein with 9-Decynoic acid, 10-bromo-, and the parallel use of negative controls.

Materials:

  • Azide-modified protein (e.g., BSA-Azide) in phosphate-buffered saline (PBS), pH 7.4

  • 9-Decynoic acid, 10-bromo- (stock solution in DMSO)

  • 10-Bromodecanoic acid (Negative Control 1; stock solution in DMSO)

  • Decanoic acid (Negative Control 2; stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (stock solution in water)

  • Sodium ascorbate (freshly prepared stock solution in water)

  • PBS, pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 9-Decynoic acid, 10-bromo- in DMSO.

    • Prepare 10 mM stock solutions of 10-Bromodecanoic acid and Decanoic acid in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

    • Prepare a solution of your azide-modified protein at a concentration of 1-5 mg/mL in PBS.

  • Reaction Setup:

    • In separate 1.5 mL microcentrifuge tubes, set up the following reactions (example volumes for a 100 µL final reaction volume):

      • Test Reaction: 50 µL of azide-protein solution, 40 µL PBS, 2 µL of 10 mM 9-Decynoic acid, 10-bromo-.

      • Negative Control 1: 50 µL of azide-protein solution, 40 µL PBS, 2 µL of 10 mM 10-Bromodecanoic acid.

      • Negative Control 2: 50 µL of azide-protein solution, 40 µL PBS, 2 µL of 10 mM Decanoic acid.

    • Vortex each tube briefly to mix.

  • Catalyst Premix:

    • In a separate tube, premix the copper and ligand. Add 2 µL of 20 mM CuSO₄ to 4 µL of 100 mM THPTA. Let it sit for 2 minutes. This is enough for several reactions.

  • Initiation of Click Reaction:

    • Add 2 µL of the CuSO₄/THPTA premix to each of the reaction tubes. Vortex briefly.

    • Add 2 µL of the freshly prepared 100 mM sodium ascorbate solution to each tube to initiate the reaction. Vortex briefly.

  • Incubation:

    • Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Analysis:

    • The reaction products can be analyzed by SDS-PAGE. Successful labeling of the protein with the fatty acid will result in a slight shift in molecular weight.

    • Alternatively, if the alkyne probe contained a reporter tag (e.g., biotin or a fluorophore), the product can be visualized by Western blot or fluorescence imaging.

    • Mass spectrometry can be used to confirm the covalent modification of the protein.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Membrane Receptor Activation Signal Transduction Receptor->Activation Protein_anchored Signaling Protein (Lipidated) Protein_anchored->Receptor Interaction & Activation Protein_soluble Soluble Signaling Protein Lipidation Lipidation with 9-Decynoic acid, 10-bromo- (via CuAAC) Protein_soluble->Lipidation Covalent Modification Downstream_Effector Downstream Effector Lipidation->Protein_anchored Membrane Targeting Activation->Downstream_Effector

Caption: Lipidation-mediated protein targeting and signaling.

Experimental_Workflow cluster_inputs Input Reagents cluster_reaction CuAAC Reaction cluster_outputs Expected Outcomes Protein Azide-Modified Protein Mix_Test Mix Protein + Target Compound Protein->Mix_Test Mix_NC1 Mix Protein + NC1 Protein->Mix_NC1 Mix_NC2 Mix Protein + NC2 Protein->Mix_NC2 Target_Compound 9-Decynoic acid, 10-bromo- (Alkyne) Target_Compound->Mix_Test NC1 Negative Control 1 (10-Bromodecanoic acid) NC1->Mix_NC1 NC2 Negative Control 2 (Decanoic acid) NC2->Mix_NC2 Catalyst Add Catalyst (CuSO₄, THPTA, Na-Ascorbate) Mix_Test->Catalyst Mix_NC1->Catalyst Mix_NC2->Catalyst Result_Test Labeled Protein (Triazole Formation) Catalyst->Result_Test Successful Conjugation Result_NC1 No Reaction Catalyst->Result_NC1 No Alkyne Result_NC2 No Reaction Catalyst->Result_NC2 No Alkyne

Caption: Experimental workflow for negative control validation.

References

A Head-to-Head Comparison: Photo-Crosslinkable Probes vs. Electrophilic Probes for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of target deconvolution, the choice of chemical probe is a critical decision that dictates the success of identifying and validating novel drug targets. This guide provides an objective comparison between two prominent classes of chemical probes: photo-crosslinkable probes and electrophilic/chemo-reactive probes, the latter of which encompasses the reactivity profile of molecules like 9-Decynoic acid, 10-bromo-. By understanding the distinct mechanisms, advantages, and limitations of each, researchers can select the optimal tool for their specific biological question.

At the forefront of chemical biology and drug discovery, the precise identification of a small molecule's protein targets is paramount. This process, often termed target deconvolution, is essential for understanding a compound's mechanism of action, predicting potential off-target effects, and optimizing lead compounds. Two powerful strategies that have emerged for covalently linking a small molecule to its protein partners are photoaffinity labeling (PAL) using photo-crosslinkable probes and activity-based protein profiling (ABPP) which often employs electrophilic probes.

While not a conventional or widely cited chemical probe, a molecule such as 9-Decynoic acid, 10-bromo- possesses two key functionalities that place it within the conceptual framework of an electrophilic/chemo-reactive probe. The terminal alkyne serves as a bioorthogonal handle for "click" chemistry, allowing for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore). The 10-bromo position introduces an electrophilic center that can potentially react with nucleophilic amino acid residues on a target protein, forming a stable covalent bond. This guide will use the functional characteristics of such a molecule as a reference point for the broader class of electrophilic probes and compare them against the well-established photo-crosslinkable probes.

Executive Summary: A Tale of Two Probes

The fundamental difference between these two classes of probes lies in their mode of activation for covalent bond formation. Photo-crosslinkable probes remain inert until activated by a specific wavelength of UV light, which generates a highly reactive intermediate. In contrast, electrophilic probes possess an intrinsically reactive group that can directly form a covalent bond with suitably positioned nucleophilic residues on their target protein.

FeaturePhoto-Crosslinkable ProbesElectrophilic/Chemo-Reactive Probes (e.g., 9-Decynoic acid, 10-bromo- type)
Activation UV light irradiationIntrinsic reactivity of the electrophile
Reactive Species Carbenes, nitrenes (highly reactive, short-lived)Electrophilic warhead (e.g., bromoalkane, epoxide, sulfonyl fluoride)
Covalent Bond Formation Non-specific C-H or N-H insertion in close proximity to the binding siteSpecific reaction with nucleophilic amino acid residues (e.g., Cys, Lys, His, Ser)
Temporal Control High (covalent reaction initiated by light)Low (covalent reaction can occur upon binding)
Target Scope Broad; can label proteins without a reactive nucleophile in the binding pocketMore limited; requires a suitably positioned and reactive nucleophile on the target
Potential for Off-Target Labeling Can be high due to the high reactivity of the photo-activated speciesCan occur if the electrophile is too reactive or if the probe has low binding affinity
Common Examples Diazirines, Benzophenones, Aryl AzidesFluorophosphonates, Michael acceptors, haloalkanes, sulfonyl fluorides

Mechanism of Action: Light vs. Intrinsic Reactivity

Photo-Crosslinkable Probes: A Flash of Covalent Capture

Photo-crosslinkable probes are designed with a photoreactive moiety that, upon UV irradiation, generates a highly reactive and short-lived species, such as a carbene or a nitrene.[1] This transient species can then rapidly and indiscriminately form a covalent bond with nearby molecules, including amino acid residues of a binding protein. The key advantage of this approach is the precise temporal control over the crosslinking event.

Mechanism of Photo-Crosslinkable Probes cluster_0 Pre-Irradiation cluster_1 UV Irradiation cluster_2 Post-Irradiation Probe Photo-Probe Target Target Protein Probe->Target Non-covalent Binding Activated_Probe Activated Probe (Carbene/Nitrene) Probe->Activated_Probe UV Light (hν) Covalent_Complex Covalent Probe-Target Complex Activated_Probe->Covalent_Complex Covalent Bond Formation Mechanism of Electrophilic Probes cluster_0 Binding cluster_1 Reaction Probe Electrophilic Probe Target Target Protein (with Nucleophile) Probe->Target Non-covalent Binding Covalent_Complex Covalent Probe-Target Complex Target->Covalent_Complex Nucleophilic Attack General Target Identification Workflow A 1. Treat Cells/Lysate with Probe B 2. Covalent Labeling (UV or Incubation) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (if applicable) C->D E 5. Enrichment (e.g., Streptavidin Beads) D->E F 6. On-Bead Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Protein Identification G->H

References

A Comparative Guide to Isotopic Labeling Strategies for Fatty Acid Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of fatty acid metabolism and protein acylation is paramount. Isotopic labeling, a powerful technique for tracing the fate of molecules in biological systems, offers a window into these complex cellular processes. This guide provides a comprehensive comparison of prominent isotopic labeling strategies for fatty acids, with a focus on bioorthogonal chemo-selective ligation and stable isotope labeling by amino acids in cell culture (SILAC)-based approaches.

While the novel probe 9-Decynoic acid, 10-bromo- represents an emerging area of interest, this guide will focus on well-established and extensively documented alternatives to provide robust comparative data. We will explore the use of alkyne and azide-functionalized fatty acid analogs, which allow for "clickable" detection, and compare their performance with traditional stable isotope labeling techniques.

At a Glance: Comparison of Fatty Acid Labeling Strategies

FeatureBioorthogonal Labeling (e.g., Alkyne Analogs)Stable Isotope Labeling (e.g., ¹³C-Fatty Acids)
Principle Incorporation of a fatty acid analog with a bioorthogonal handle (alkyne or azide) followed by chemical ligation to a reporter tag.Incorporation of a fatty acid with a stable heavy isotope (e.g., ¹³C, ²H) leading to a mass shift detectable by mass spectrometry.
Detection Method Fluorescence microscopy, Western blotting (via tagged reporter), Mass spectrometry (after enrichment).Mass spectrometry.
Primary Application Visualization of lipid localization, identification of acylated proteins, activity-based protein profiling.Quantitative proteomics (relative and absolute), metabolic flux analysis.
Multiplexing Possible with different fluorophores or cleavable linkers.Limited by the number of available isotopic labels for a given fatty acid.
Potential for Perturbation The bioorthogonal handle may slightly alter the fatty acid's metabolism and interactions.Minimal perturbation as the isotopic label does not significantly alter the chemical properties of the fatty acid.
Toxicity Can occur at high concentrations of the probe or due to the copper catalyst used in "click" chemistry.Generally low toxicity.

In-Depth Analysis of Isotopic Labeling Strategies

Bioorthogonal Labeling with "Clickable" Fatty Acid Analogs

Bioorthogonal labeling utilizes fatty acid analogs containing a chemically inert functional group, such as an alkyne or an azide, that can be specifically and efficiently ligated to a reporter molecule in a biological system.[1] This "click chemistry" approach has revolutionized the study of fatty acid metabolism and protein acylation.[2]

Commonly used alkyne-functionalized fatty acid analogs include 15-hexadecynoic acid (a palmitate analog) and 13-tetradecynoic acid (a myristate analog).[3] These probes are readily taken up by cells and incorporated into lipids and acylated proteins. Following metabolic labeling, the alkyne handle can be "clicked" to an azide-containing reporter tag, such as a fluorophore for imaging or biotin for affinity purification and subsequent identification by mass spectrometry.[4][5]

Advantages:

  • Versatility: Enables a wide range of applications, from in-gel fluorescence scanning to proteomic profiling.[1][3]

  • High Sensitivity: The "click" reaction is highly efficient, leading to robust signal detection.[2]

  • Spatial Resolution: Allows for the visualization of lipid trafficking and localization within cells using fluorescence microscopy.

Limitations:

  • Potential for Altered Metabolism: The presence of the alkyne group may influence the metabolic fate and protein interactions of the fatty acid analog compared to its native counterpart.

  • Toxicity: The copper(I) catalyst required for the most common type of click chemistry (CuAAC) can be toxic to cells, although copper-free click chemistry methods are available.[6] High concentrations of the fatty acid analogs themselves can also induce cellular stress.[5][7]

Stable Isotope Labeling by Fatty Acids in Cell Culture (SIFAC)

Stable isotope labeling offers a less perturbative approach to tracing fatty acid metabolism. In this method, cells are cultured in a medium containing fatty acids enriched with stable isotopes, such as carbon-13 (¹³C) or deuterium (²H). These heavy fatty acids are metabolized and incorporated into lipids and proteins, resulting in a predictable mass shift that can be readily detected and quantified by mass spectrometry.[8]

This strategy is analogous to the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify changes in fatty acid uptake, synthesis, and protein acylation under different experimental conditions.[9][10][11][12]

Advantages:

  • Minimal Perturbation: The isotopic label does not significantly alter the chemical properties of the fatty acid, providing a more physiologically relevant tracer.

  • High Quantitative Accuracy: Enables precise relative and absolute quantification of fatty acid-containing molecules.[8]

  • Metabolic Flux Analysis: Allows for detailed studies of the dynamics of fatty acid metabolism.

Limitations:

  • Limited to Mass Spectrometry: Detection is solely reliant on mass spectrometry, precluding direct visualization in cells.

  • Cost and Availability: Stable isotope-labeled fatty acids can be more expensive and less readily available than some bioorthogonal probes.

Experimental Protocols

General Workflow for Bioorthogonal Labeling and Analysis of Protein Acylation

This protocol outlines the general steps for metabolic labeling of cells with an alkyne-functionalized fatty acid, followed by click chemistry and analysis.

cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Downstream Analysis A Plate cells and allow to adhere B Incubate with alkyne-fatty acid analog A->B C Lyse cells and quantify protein B->C D Add azide-reporter (e.g., biotin-azide) C->D E Add copper catalyst (CuSO4), reducing agent, and ligand D->E F Incubate to allow cycloaddition E->F G Affinity purification of biotinylated proteins F->G For Proteomics H SDS-PAGE and Western Blotting F->H For Validation I In-solution or in-gel digest G->I J LC-MS/MS analysis for protein identification I->J

Experimental workflow for bioorthogonal labeling.

Detailed Steps:

  • Metabolic Labeling: Culture cells in a medium containing the alkyne-functionalized fatty acid analog (e.g., 25-100 µM) for a specified period (e.g., 4-24 hours). It is often beneficial to use fatty acid-free serum to enhance probe incorporation.[2]

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate at room temperature.

  • Analysis:

    • For Proteomics: Biotin-tagged proteins are enriched using streptavidin beads, followed by on-bead digestion and identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • For Visualization: Fluorescently tagged proteins can be visualized by in-gel fluorescence scanning or fluorescence microscopy.

General Workflow for Stable Isotope Labeling and Quantitative Proteomic Analysis

This protocol outlines the general steps for metabolic labeling of cells with a ¹³C-labeled fatty acid for quantitative analysis of protein acylation.

cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation and Digestion cluster_2 Mass Spectrometry and Data Analysis A Culture 'Light' cells with unlabeled fatty acid C Combine equal amounts of 'Light' and 'Heavy' protein lysates A->C B Culture 'Heavy' cells with 13C-labeled fatty acid B->C D Enrich for acylated proteins (optional) C->D E Digest proteins into peptides D->E F LC-MS/MS analysis E->F G Identify peptide pairs with characteristic mass shift F->G H Quantify relative abundance based on peak intensities G->H

Workflow for stable isotope labeling of fatty acids.

Detailed Steps:

  • Metabolic Labeling: Culture two populations of cells. One is grown in a medium containing the natural ("light") fatty acid, and the other is grown in a medium supplemented with the "heavy," stable isotope-labeled fatty acid.

  • Sample Mixing: After the desired labeling period, harvest the cells and combine equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: The combined protein lysate is then subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.[8][14]

  • Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the ion intensities of the heavy and light peptide pairs is used to determine the relative abundance of the acylated protein between the two conditions.

Signaling Pathways Investigated with Fatty Acid Labeling

Isotopic labeling of fatty acids is instrumental in dissecting signaling pathways where protein acylation plays a regulatory role. Two prominent examples are N-myristoylation and S-palmitoylation.

N-Myristoylation Pathway

N-myristoylation is the irreversible attachment of myristate (a C14 saturated fatty acid) to an N-terminal glycine residue of a protein.[15] This modification is crucial for membrane targeting and the function of many signaling proteins.

Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA Myristoyl-CoA Synthetase N-Myristoyltransferase (NMT) N-Myristoyltransferase (NMT) Myristoyl-CoA->N-Myristoyltransferase (NMT) Myristoylated Protein Myristoylated Protein N-Myristoyltransferase (NMT)->Myristoylated Protein Target Protein (N-terminal Glycine) Target Protein (N-terminal Glycine) Target Protein (N-terminal Glycine)->N-Myristoyltransferase (NMT) Membrane Targeting Membrane Targeting Myristoylated Protein->Membrane Targeting Signal Transduction Signal Transduction Membrane Targeting->Signal Transduction

N-Myristoylation signaling pathway.

S-Palmitoylation Pathway

S-palmitoylation is the reversible attachment of palmitate (a C16 saturated fatty acid) to cysteine residues.[6] This dynamic modification regulates protein trafficking, stability, and protein-protein interactions.[16]

Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Acyl-CoA Synthetase Palmitoyl Acyltransferase (PAT) Palmitoyl Acyltransferase (PAT) Palmitoyl-CoA->Palmitoyl Acyltransferase (PAT) Palmitoylated Protein Palmitoylated Protein Palmitoyl Acyltransferase (PAT)->Palmitoylated Protein Target Protein (Cysteine) Target Protein (Cysteine) Target Protein (Cysteine)->Palmitoyl Acyltransferase (PAT) Membrane Microdomain Localization Membrane Microdomain Localization Palmitoylated Protein->Membrane Microdomain Localization Acyl-Protein Thioesterase (APT) Acyl-Protein Thioesterase (APT) Palmitoylated Protein->Acyl-Protein Thioesterase (APT) Depalmitoylated Protein Depalmitoylated Protein Acyl-Protein Thioesterase (APT)->Depalmitoylated Protein

S-Palmitoylation signaling pathway.

Conclusion

The choice of an isotopic labeling strategy for fatty acid research depends on the specific biological question being addressed. Bioorthogonal labeling with clickable fatty acid analogs is a powerful and versatile approach for identifying acylated proteins and visualizing their subcellular localization. In contrast, stable isotope labeling provides a highly accurate and minimally perturbative method for quantitative proteomics and metabolic flux analysis. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate tool to advance their studies in fatty acid metabolism and its role in health and disease.

References

Unraveling the Modification Sites of 9-Decynoic Acid, 10-bromo-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the specific sites of molecular modification is paramount for predictable and successful outcomes. This guide provides a comparative analysis of the potential modification sites of 9-Decynoic acid, 10-bromo-, a molecule featuring three key functional groups: a terminal alkyne, a primary alkyl bromide, and a carboxylic acid. The reactivity of each site is explored, supported by established chemical principles, to predict the most probable points of chemical alteration.

The structure of 9-Decynoic acid, 10-bromo- presents two primary, highly reactive centers for chemical modification: the terminal alkyne at position 9 and the primary alkyl bromide at position 10. The carboxylic acid group, while reactive under certain conditions, is generally less susceptible to modification under protocols targeting the other two functionalities.

Comparative Analysis of Modification Sites

The two most probable sites for chemical modification on 9-Decynoic acid, 10-bromo- are the terminal alkyne and the alkyl bromide. The likely pathways for modification are nucleophilic substitution at the bromine-bearing carbon and reactions involving the acidic proton of the terminal alkyne.

Modification Site Type of Reaction Reagents & Conditions Expected Product
10-bromo (Alkyl Bromide) Nucleophilic Substitution (S_N_2)Nucleophiles (e.g., azides, cyanides, amines, thiols) in a suitable solvent.[1][2][3]Substitution of the bromine atom with the nucleophile.
9-Decynoic acid (Terminal Alkyne) Deprotonation followed by Nucleophilic AttackStrong base (e.g., sodium amide) followed by an electrophile (e.g., alkyl halide).[4][5]Formation of an internal alkyne.
9-Decynoic acid (Terminal Alkyne) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"An azide, a copper(I) catalyst, and a suitable solvent.[6]Formation of a 1,2,3-triazole ring.

Experimental Protocols for Site Confirmation

To empirically determine the site of modification, the following experimental protocols can be employed:

1. Nucleophilic Substitution at the 10-bromo Position:

  • Objective: To confirm that a nucleophile replaces the bromine atom.

  • Methodology:

    • Dissolve 9-Decynoic acid, 10-bromo- in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a slight excess of a nucleophile, for example, sodium azide (NaN3).

    • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the product using column chromatography.

    • Characterize the product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the substitution of bromine with the azide group.

2. Alkylation of the Terminal Alkyne:

  • Objective: To confirm the addition of an alkyl group to the terminal alkyne.

  • Methodology:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 9-Decynoic acid, 10-bromo- in a suitable solvent like tetrahydrofuran (THF).

    • Cool the solution to -78°C and add a strong base, such as sodium amide (NaNH2), to deprotonate the terminal alkyne.[4]

    • After stirring for 30 minutes, add an electrophile, for instance, methyl iodide.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify it via column chromatography.

    • Analyze the product by NMR and MS to verify the addition of the methyl group to the alkyne.

Visualizing the Modification Pathways

The logical workflow for determining the site of modification can be visualized as follows:

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products 9-Decynoic acid, 10-bromo- 9-Decynoic acid, 10-bromo- Nucleophile Nucleophile (e.g., NaN3) 9-Decynoic acid, 10-bromo-->Nucleophile SN2 Reaction Base_Electrophile Strong Base then Electrophile (e.g., NaNH2 then CH3I) 9-Decynoic acid, 10-bromo-->Base_Electrophile Alkylation Substitution_Product 10-azido-9-decynoic acid Nucleophile->Substitution_Product Alkylation_Product 10-bromo-9-undecynoic acid Base_Electrophile->Alkylation_Product

Caption: Logical workflow for identifying the modification site on 9-Decynoic acid, 10-bromo-.

This guide provides a foundational understanding of the reactive sites of 9-Decynoic acid, 10-bromo-. The provided experimental frameworks can be adapted to various nucleophiles and electrophiles, enabling precise and predictable chemical modifications for advanced research and drug development applications.

References

Assessing the Specificity of 9-Decynoic acid, 10-bromo- Labeling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is paramount for elucidating their function and role in disease. This guide provides a comprehensive comparison of 9-Decynoic acid, 10-bromo- labeling with alternative techniques for tracking fatty acylation of proteins, a critical post-translational modification.

The burgeoning field of chemical biology has provided an array of tools to study the intricate workings of the cell. Among these, metabolic labeling with fatty acid analogs has emerged as a powerful strategy to investigate protein acylation, a modification that governs protein localization, stability, and function. This guide focuses on a specific bifunctional fatty acid probe, 9-Decynoic acid, 10-bromo-, and objectively assesses its specificity and performance against other established methods.

The Rise of Bioorthogonal Labeling with Fatty Acid Analogs

Traditional methods for studying protein acylation, such as radioactive labeling, present significant safety and disposal challenges. The advent of bioorthogonal chemistry has revolutionized this field by introducing chemical reporters that are incorporated into biomolecules through the cell's natural metabolic pathways. These reporters contain a unique chemical handle that does not interfere with biological processes but can be selectively reacted with a probe for detection or enrichment.

The "9-Decynoic" component of the molecule, with its terminal alkyne group, is a classic example of such a bioorthogonal handle. This alkyne allows for a highly specific and efficient "click" reaction with an azide-containing reporter molecule, such as a fluorophore or a biotin tag for affinity purification. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal labeling due to its high yield, specificity, and biocompatibility.

The "10-bromo-" modification at the opposite end of the fatty acid chain introduces a second layer of functionality. While the precise role of this modification in the context of this specific molecule is not extensively documented in publicly available literature, the bromine atom can potentially serve several purposes. It may act as a reactive handle for a different type of bioorthogonal ligation, influence the metabolic fate and incorporation of the fatty acid analog, or serve as a tool for photo-crosslinking to capture protein-protein interactions.

Comparison of Fatty Acid Labeling Techniques

To provide a clear overview for researchers, the following table summarizes the key characteristics of 9-Decynoic acid, 10-bromo- labeling in comparison to other prevalent methods for studying protein acylation.

Labeling Strategy Principle Detection Method Advantages Limitations Reported Specificity
9-Decynoic acid, 10-bromo- Metabolic incorporation of a bifunctional fatty acid analog with terminal alkyne and bromo groups.Click chemistry with azide probes (e.g., fluorophores, biotin). Potential for secondary ligation or crosslinking via the bromo group.Potential for dual-labeling or interaction studies. High specificity of click chemistry.Limited published data on specificity and metabolism. Potential for steric hindrance from the bromo group affecting enzyme recognition.Expected to be high for the alkyne-azide reaction. Specificity of the bromo-group reactivity is context-dependent.
ω-Alkynyl Fatty Acids (e.g., 17-ODYA) Metabolic incorporation of a fatty acid analog with a terminal alkyne.Click chemistry with azide probes.Well-established method. High specificity and efficiency of click chemistry. Commercially available.Can be metabolized by cells, leading to labeling of other lipid species.Generally high, but some off-target labeling has been reported.
ω-Azido Fatty Acids Metabolic incorporation of a fatty acid analog with a terminal azide.Click chemistry with alkyne probes or Staudinger ligation with phosphine probes.High specificity of click chemistry.Azide group is larger than alkyne and may have a greater impact on metabolism.High for click chemistry.
Radioactive Fatty Acids (e.g., ³H-palmitate) Metabolic incorporation of a radiolabeled fatty acid.Autoradiography, scintillation counting.High sensitivity. Direct measure of incorporation.Safety concerns (handling and disposal of radioactive materials). Lower resolution.High, but does not distinguish between different acylated proteins without further analysis.
Acyl-Biotin Exchange (ABE) Chemical labeling of S-acylated cysteines with biotin after cleavage of the thioester bond.Streptavidin-based detection (Western blot, mass spectrometry).Does not require metabolic labeling. Detects endogenous acylation.Can have high background. Does not provide information on the type of fatty acid.Can be variable depending on the efficiency of the chemical steps.

Experimental Protocols

To facilitate the application of these techniques, detailed experimental protocols for key experiments are provided below.

Protocol 1: Metabolic Labeling of Cultured Cells with 9-Decynoic acid, 10-bromo-
  • Cell Culture: Plate mammalian cells in complete growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of 9-Decynoic acid, 10-bromo- in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 25-100 µM).

  • Metabolic Labeling: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the labeling medium to the cells and incubate for the desired period (typically 4-24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: After incubation, remove the labeling medium and wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.

Protocol 2: Click Chemistry Reaction for Detection of Labeled Proteins
  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the alkyne-labeled proteins), an azide-functionalized reporter probe (e.g., azide-fluorophore or azide-biotin), a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • Sample Preparation for Analysis:

    • For Gel-Based Analysis: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins by SDS-PAGE. Visualize fluorescently labeled proteins using an appropriate gel scanner. For biotin-labeled proteins, transfer to a membrane and detect by Western blotting with streptavidin-HRP.

    • For Mass Spectrometry Analysis: Precipitate the proteins (e.g., with acetone or TCA) to remove excess reagents. The protein pellet can then be subjected to in-solution or in-gel digestion with trypsin for subsequent LC-MS/MS analysis.

Visualizing the Workflow and Signaling

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cellular Incorporation cluster_detection Detection Cells Cultured Cells Metabolism Metabolic Incorporation Cells->Metabolism Incubation Probe 9-Decynoic acid, 10-bromo- Probe->Metabolism LabeledProtein Protein-Alkyne Metabolism->LabeledProtein Lysis ClickReaction Click Chemistry (CuAAC) LabeledProtein->ClickReaction AzideProbe Azide-Reporter AzideProbe->ClickReaction DetectedProtein Labeled Protein ClickReaction->DetectedProtein Analysis Gel Electrophoresis Mass Spectrometry DetectedProtein->Analysis Downstream Analysis

Figure 1. Experimental workflow for metabolic labeling and detection.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Enzyme Acyltransferase Receptor->Enzyme Activation ProteinA Protein A (Unacylated) ProteinA->Enzyme Substrate AcylatedProteinA Protein A (Acylated) Enzyme->AcylatedProteinA Acylation AcylatedProteinA->Receptor Membrane Targeting Effector Downstream Effector AcylatedProteinA->Effector Signal Transduction Signal External Signal Signal->Receptor

Figure 2. Hypothetical signaling pathway involving protein acylation.

Conclusion

The use of 9-Decynoic acid, 10-bromo- represents an intriguing development in the field of chemical proteomics, offering the potential for multifunctional labeling of acylated proteins. The well-established alkyne handle allows for robust and specific detection via click chemistry, while the bromo-substituent opens the door for further chemical modifications or interaction studies. However, a thorough characterization of its metabolic fate and potential off-target effects is necessary to fully assess its specificity. Researchers should carefully consider the advantages and limitations of this and other labeling techniques in the context of their specific experimental goals. The protocols and comparative data presented in this guide aim to provide a solid foundation for making informed decisions in the exciting and dynamic field of protein acylation research.

A Comparative Guide to Proteomic Cross-Validation of 9-Decynoic acid, 10-bromo- and Alternative Probes for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-Decynoic acid, 10-bromo-, a specialized chemical probe, with alternative reagents used in activity-based protein profiling (ABPP) for the study of protein-lipid interactions and post-translational modifications. The information presented herein is intended to assist researchers in selecting the most appropriate tools and methodologies for their proteomic workflows.

Introduction to 9-Decynoic acid, 10-bromo-

9-Decynoic acid, 10-bromo- is a novel chemical probe designed for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for assessing the functional state of enzymes and other proteins in complex biological systems.[1][2] Its structure, featuring a terminal alkyne group (a bioorthogonal handle) and a reactive bromoalkane group, suggests its utility in covalently labeling specific protein targets. The decynoic acid backbone mimics a fatty acid, making it a candidate for studying enzymes involved in lipid metabolism and proteins that undergo fatty acylation.

The alkyne handle allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4][5] This two-step approach enhances the versatility of the probe, enabling various downstream applications from fluorescent imaging to affinity purification and mass spectrometry-based identification of target proteins.[6]

Comparative Analysis of Proteomic Probes

The selection of a chemical probe is critical for the success of an ABPP experiment. Below is a comparison of 9-Decynoic acid, 10-bromo- with other commonly used probes for studying protein fatty acylation and related processes.

ProbeReactive GroupBioorthogonal HandleTarget ClassAdvantagesDisadvantages
9-Decynoic acid, 10-bromo- BromoalkaneTerminal AlkyneNucleophilic residues (e.g., Cys, His, Lys) in lipid-binding proteins or enzymes.Potentially broad reactivity towards various nucleophiles. The alkyne handle is small and versatile for click chemistry.Reactivity may be less specific compared to mechanism-based probes. Potential for off-target labeling.
Alkyne-functionalized Fatty Acids (e.g., YnMyr) None (metabolically incorporated)Terminal AlkyneN-myristoyltransferases (NMTs) and their substrates.[7]High specificity for metabolic labeling of acylated proteins.[7]Limited to proteins that are metabolically active and incorporate the fatty acid analog.
Fatty Acyl Sulfonyl Fluorides Sulfonyl FluorideTerminal AlkyneSerine hydrolases and other fatty acid-associated proteins.[8]Covalently modifies catalytically or functionally essential serine or tyrosine residues.[8]Reactivity is primarily limited to serine and tyrosine residues.
Diazirine-containing Fatty Acid Analogs Diazirine (photo-reactive)Terminal AlkyneInteracting partners of acylated proteins.[7]Enables the capture of protein-protein interactions mediated by lipids upon UV activation.[7]Requires UV cross-linking which can potentially damage biological samples.

Experimental Protocols

A generalized experimental workflow for utilizing 9-Decynoic acid, 10-bromo- in an ABPP study is outlined below. This protocol can be adapted for other alkyne-containing probes.

Probe Labeling of Proteins in Live Cells
  • Cell Culture: Culture cells of interest to the desired confluency.

  • Probe Incubation: Treat cells with 9-Decynoic acid, 10-bromo- at a predetermined concentration and for a specific duration. The optimal conditions should be determined empirically.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction
  • Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the cell lysate (containing the probe-labeled proteins), an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide), copper(II) sulfate, a copper(I)-stabilizing ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

Enrichment of Labeled Proteins (for Biotin-tagged samples)
  • Streptavidin Affinity Purification: Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

Sample Preparation for Mass Spectrometry
  • On-bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide), followed by overnight digestion with trypsin.

  • Peptide Extraction and Desalting: Collect the supernatant containing the digested peptides and desalt the samples using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

Visualizations

Below are diagrams illustrating key concepts and workflows in activity-based protein profiling using probes like 9-Decynoic acid, 10-bromo-.

G General Structure of an Activity-Based Probe probe Reactive Group (e.g., Bromoalkane) Linker (e.g., Decynoic acid) Bioorthogonal Handle (e.g., Alkyne)

Caption: Structure of a typical activity-based probe.

G Activity-Based Protein Profiling Workflow cluster_cell In-situ Labeling cluster_enrichment Downstream Processing a Live Cells b Probe Incubation (9-Decynoic acid, 10-bromo-) a->b c Cell Lysis b->c d Click Chemistry (Azide-Biotin) c->d Lysate e Affinity Purification (Streptavidin Beads) d->e f On-Bead Digestion (Trypsin) e->f g LC-MS/MS Analysis f->g G Click Chemistry Reaction cluster_reactants protein_alkyne Protein-Alkyne catalyst + Cu(I) Catalyst protein_alkyne->catalyst azide_tag Azide-Reporter Tag azide_tag->catalyst product Labeled Protein catalyst->product

References

Safety Operating Guide

Prudent Disposal of 9-Decynoic acid, 10-bromo-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 9-Decynoic acid, 10-bromo-, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar alkynoic acids and the general procedures for disposing of brominated organic waste.

Hazard Profile and Safety Precautions

Summary of Hazards for Analogous Alkynoic Acids:

Hazard StatementCompound ExamplesClassification
Causes severe skin burns and eye damage.2-Hexynoic acid, 2-Octynoic acid[1][2]Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1[1][2]
Harmful if swallowed, in contact with skin, or if inhaled.2-Octynoic acid, 5-Hexynoic acid[2][3]Acute Toxicity (Oral, Dermal, Inhalation), Category 4[2][3]
May cause respiratory irritation.2-Hexynoic acid[1]Specific target organ toxicity (single exposure), Category 3[1]
Step-by-Step Disposal Protocol

The primary method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[4][5] This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6]

    • Do not mix 9-Decynoic acid, 10-bromo- with non-halogenated organic waste or any other incompatible waste streams.

  • Containerization:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.

    • Ensure the container is in good condition and free from leaks or contamination.

    • Properly label the container with the full chemical name ("9-Decynoic acid, 10-bromo-") and the appropriate hazard symbols (e.g., corrosive, harmful).

  • Collection of Waste:

    • Carefully transfer the neat compound or any solutions containing it into the designated halogenated waste container.

    • If rinsing glassware that contained the compound, use a minimal amount of a suitable organic solvent (e.g., acetone) and collect the rinsate in the same halogenated waste container.[7]

  • Storage Prior to Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the storage area cool and dry, away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the halogenated organic waste.

    • Provide the waste manifest with an accurate description of the waste, including the chemical name and quantity.

Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. If you are trained and it is safe to do so, contain the spill using an inert absorbent material. Collect the contaminated material into a sealed container and dispose of it as hazardous waste.

Disposal Workflow

G Logical Workflow for the Disposal of 9-Decynoic acid, 10-bromo- cluster_0 Initial Assessment cluster_1 Segregation and Collection cluster_2 Interim Storage cluster_3 Final Disposal A Identify Waste as 9-Decynoic acid, 10-bromo- B Consult Safety Data Sheet (or analogous compound data) A->B C Determine Hazard Class: Halogenated Organic, Corrosive, Harmful B->C D Select Designated 'Halogenated Organic Waste' Container C->D E Ensure Container is Properly Labeled with Chemical Name and Hazards D->E F Carefully Transfer Waste and Contaminated Rinsate E->F G Securely Seal the Container F->G H Store in a Designated, Ventilated, and Secure Waste Area G->H I Maintain Segregation from Incompatible Waste Streams H->I J Contact Institutional EHS or Licensed Waste Contractor I->J K Complete Waste Manifest with Accurate Information J->K L Schedule and Document Waste Pickup K->L

Caption: Disposal workflow for 9-Decynoic acid, 10-bromo-.

References

Essential Safety and Logistical Information for Handling 9-Decynoic Acid, 10-Bromo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 9-Decynoic acid, 10-bromo-. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Analysis

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling 9-Decynoic acid, 10-bromo-.

Body PartRequired PPESpecifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes.
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for general laboratory use, but it is advisable to consult a glove compatibility chart for specific resistance to this chemical. Double gloving may be necessary for added protection.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required. Ensure it is made of a material suitable for handling corrosive and flammable substances.
Respiratory Fume HoodAll handling of 9-Decynoic acid, 10-bromo- should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills.

Operational Plan: Handling and Storage

Handling:

  • Preparation : Before handling, ensure that a copy of the relevant safety information is readily accessible. All necessary PPE should be inspected and worn correctly.

  • Location : Conduct all work in a well-ventilated chemical fume hood.

  • Dispensing : When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to avoid spills.

  • Avoid Incompatibilities : Keep the compound away from strong bases, oxidizing agents, and certain metals that could lead to the formation of explosive acetylides.

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

Storage:

  • Store 9-Decynoic acid, 10-bromo- in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.

  • Store away from incompatible materials.

Disposal Plan

As a halogenated organic compound, 9-Decynoic acid, 10-bromo- must be disposed of as hazardous waste.

  • Waste Collection : Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, pipette tips), in a designated, labeled, and sealed hazardous waste container.

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[2][3]

  • Labeling : Clearly label the waste container as "Halogenated Organic Waste" and list the chemical constituents.

  • Disposal Request : Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal.

Emergency Procedures

Spills:

  • Evacuate : In case of a significant spill, evacuate the immediate area and alert others.

  • Control : If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material from a chemical spill kit.

  • Neutralize : For acid spills, a neutralizing agent like sodium bicarbonate can be used after the initial absorption.

  • Clean-up : Collect the absorbed material in a sealed container for hazardous waste disposal.

  • Report : Report all spills to your laboratory supervisor and EHS department.

Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage start Start ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Verify Fume Hood is Operational ppe->fume_hood retrieve Retrieve 9-Decynoic acid, 10-bromo- fume_hood->retrieve dispense Dispense in Fume Hood retrieve->dispense experiment Perform Experiment dispense->experiment waste Collect Waste in Halogenated Waste Container experiment->waste clean Clean Work Area waste->clean dispose Dispose of Waste via EHS clean->dispose store Store in a Cool, Dry, Ventilated Area dispose->store end End store->end

Caption: Workflow for the safe handling of 9-Decynoic acid, 10-bromo-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.